Mal-amido-PEG3-alcohol
描述
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Structure
2D Structure
3D Structure
属性
分子式 |
C13H20N2O6 |
|---|---|
分子量 |
300.31 g/mol |
IUPAC 名称 |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C13H20N2O6/c16-6-8-21-10-9-20-7-4-14-11(17)3-5-15-12(18)1-2-13(15)19/h1-2,16H,3-10H2,(H,14,17) |
InChI 键 |
FSZYAZFIBYJBPA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCO |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mal-amido-PEG3-alcohol: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-alcohol is a heterobifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. PROTACs are designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics.
The structure of this compound features three key components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG3) spacer, and a terminal hydroxyl (alcohol) group. The maleimide moiety allows for covalent linkage to thiol-containing entities, most notably cysteine residues within proteins. The hydrophilic PEG3 spacer enhances solubility and provides spatial separation between the conjugated molecules. The terminal alcohol serves as a versatile chemical handle for the attachment of a ligand that binds to a target protein of interest.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in the synthesis of PROTACs and other bioconjugates. The following table summarizes its key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₆ | PubChem |
| Molecular Weight | 300.31 g/mol | PubChem |
| Appearance | White to off-white solid | --- |
| Solubility | Soluble in DMSO and DMF. Limited solubility in water. | MedKoo Biosciences |
| Storage Conditions | Store at -20°C for long-term stability. | DC Chemicals |
| Purity | Typically >95% | MedKoo Biosciences |
Synthesis of this compound
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be adapted from established methods for similar compounds. The following is a generalized, two-step protocol based on the synthesis of related PEGylated linkers.
Experimental Protocol: Synthesis of this compound
Materials:
-
Maleic anhydride (B1165640)
-
3-aminopropanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Amino-PEG3-alcohol
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
Step 1: Synthesis of Maleimido-propanoic acid
-
Dissolve maleic anhydride (1.0 eq) and 3-aminopropanoic acid (1.0 eq) in a suitable solvent such as acetic acid.
-
Heat the mixture to reflux for several hours to form the amic acid intermediate.
-
Add a dehydrating agent, such as acetic anhydride, and continue to heat to facilitate the cyclization to the maleimide.
-
Cool the reaction mixture and purify the resulting maleimido-propanoic acid by recrystallization or column chromatography.
Step 2: Coupling of Maleimido-propanoic acid with Amino-PEG3-alcohol
-
Dissolve maleimido-propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.
-
Add DCC (1.1 eq) to the solution at 0°C and stir for several hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
In a separate flask, dissolve Amino-PEG3-alcohol (1.0 eq) and TEA (1.5 eq) in anhydrous DMF.
-
Add the activated NHS ester solution dropwise to the Amino-PEG3-alcohol solution.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in DCM to yield this compound.
Characterization:
The final product should be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Application in PROTAC Synthesis and Mechanism of Action
This compound is a critical building block in the modular synthesis of PROTACs. The synthesis of a PROTAC using this linker generally involves two key steps:
-
Attachment of the Target Protein Ligand: The hydroxyl group of this compound is typically activated or chemically modified to enable conjugation with a ligand that specifically binds to the protein of interest.
-
Conjugation to an E3 Ligase Ligand: The maleimide group of the linker-ligand conjugate is then reacted with a thiol-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or VHL-1).
The resulting PROTAC is a heterobifunctional molecule that can simultaneously bind to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: The PROTAC recruits an E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Application Example: Targeting KRAS G12C
The KRAS oncogene, particularly the G12C mutant, is a high-priority target in cancer therapy. PROTACs have emerged as a promising strategy to degrade this oncoprotein. A hypothetical PROTAC targeting KRAS G12C could be synthesized using this compound to link a KRAS G12C inhibitor to a ligand for an E3 ligase like Cereblon or VHL. The degradation of KRAS G12C would disrupt downstream signaling pathways, such as the MAPK pathway, thereby inhibiting cancer cell proliferation.
Caption: A PROTAC with a this compound linker can induce the degradation of KRAS G12C, thereby inhibiting the downstream MAPK signaling pathway.
Bioconjugation with this compound
The maleimide group of this compound reacts specifically and efficiently with thiol groups to form a stable thioether bond. This reaction is widely used for conjugating the linker to cysteine-containing peptides or proteins.
Experimental Protocol: Maleimide-Thiol Conjugation
Materials:
-
This compound
-
Thiol-containing molecule (e.g., a peptide with a cysteine residue)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA)
-
Degassing equipment
-
Reaction vessels
Procedure:
-
Preparation of Reagents:
-
Dissolve the thiol-containing molecule in the conjugation buffer. It is crucial to use a degassed buffer to prevent oxidation of the thiol groups.
-
Dissolve this compound in a small amount of an organic solvent like DMSO or DMF and then dilute it into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 1.5 to 20-fold molar excess of this compound to the solution of the thiol-containing molecule.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction progress can be monitored by HPLC or mass spectrometry.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added.
-
-
Purification:
-
The resulting conjugate can be purified from excess linker and other reagents using size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.
-
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of a PROTAC utilizing this compound.
Caption: A logical workflow for the development of a PROTAC, from linker synthesis to in vivo efficacy studies.
Conclusion
This compound is a versatile and valuable tool in the field of chemical biology and drug discovery. Its well-defined structure, which includes a reactive maleimide, a hydrophilic PEG spacer, and a functionalizable alcohol, makes it an ideal linker for the construction of PROTACs. The continued exploration and application of this and similar linkers will undoubtedly fuel the development of novel therapeutics for a wide range of diseases. This guide has provided a technical overview to aid researchers in harnessing the potential of this compound in their scientific endeavors.
An In-Depth Technical Guide to Mal-amido-PEG3-alcohol: Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its unique architecture, featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol, provides a versatile platform for covalently linking biomolecules to therapeutic agents or other functional moieties. This guide offers a comprehensive overview of the mechanism of action of this compound, detailed experimental considerations, and its applications in drug development.
Core Mechanism of Action: The Maleimide-Thiol Reaction
The primary mechanism of action of this compound lies in the highly specific and efficient reaction between its maleimide group and the sulfhydryl (thiol) group of a cysteine residue within a protein or peptide. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond.[] The specificity of this reaction allows for the targeted modification of cysteine residues, which are often less abundant on the protein surface compared to amine-containing residues like lysine, enabling a greater degree of control over the conjugation site.[]
The reaction rate is influenced by several factors, including pH, temperature, and the accessibility of the thiol group. At pH 7, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[]
Caption: Covalent bond formation between this compound and a thiol-containing biomolecule.
The Role of the PEG3 Spacer and Terminal Alcohol
The triethylene glycol (PEG3) spacer is a critical component of the linker, imparting several beneficial properties to the resulting bioconjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs.[2] The flexibility of the PEG spacer can also be crucial for the biological activity of the final product, for instance, by allowing the two ends of a PROTAC to optimally engage their respective protein targets.
The terminal hydroxyl (alcohol) group provides a versatile handle for further chemical modification. It can be activated or converted to other functional groups, allowing for the subsequent attachment of a second molecule of interest. This dual functionality is a key feature of this compound, enabling the stepwise synthesis of complex bioconjugates.
Stability of the Thioether Linkage
While the thioether bond formed between the maleimide and the thiol is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation.[3][4] This is a critical consideration for in vivo applications where the stability of the conjugate directly impacts its efficacy and safety. The stability of the thiosuccinimide ring formed upon conjugation is influenced by several factors, including the substituents on the maleimide ring and the local microenvironment.
Applications in Drug Development
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is a critical determinant of PROTAC efficacy. This compound serves as a building block for constructing these linkers. The maleimide group can be used to attach the linker to a cysteine residue on the target-binding ligand or a modified E3 ligase ligand. The terminal alcohol can then be used to connect the other component of the PROTAC. The length and flexibility of the PEG3 spacer are crucial for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][6]
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.
Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used to conjugate drugs to antibodies through site-specific modification of engineered cysteine residues. This approach allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is often associated with an improved therapeutic window.[][7]
Quantitative Data
While specific kinetic and stability data for this compound are not extensively reported in the literature, the following tables provide representative data for maleimide-thiol conjugation reactions and the properties of PROTACs and ADCs, which are the primary applications of this linker. This data is intended to provide a general understanding of the expected performance parameters.
Table 1: Representative Kinetic Data for Maleimide-Thiol Conjugation
| Parameter | Value | Conditions | Reference |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol specificity | [] |
| Reaction Time | 30 min - 2 hours | At room temperature | [8] |
| Half-life of N-alkyl thiosuccinimide | ~27 hours | pH 7.4, 37°C | [9] |
| Half-life of N-aryl thiosuccinimide | ~1.5 hours | pH 7.4, 37°C | [9] |
Table 2: Representative Performance Data for PROTACs with Short PEG Linkers
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α | 16 | < 1 | > 95 | [5] |
| TBK1 | 15 | ~ 10 | ~ 80 | [5] |
| CDK9 | 12 | ~ 5 | ~ 90 | [5] |
DC50: Concentration for 50% degradation; Dmax: Maximum degradation.
Table 3: Representative Properties of ADCs with Maleimide-PEG Linkers
| Antibody Target | Linker Type | Drug-to-Antibody Ratio (DAR) | In vivo Efficacy | Reference |
| HER2 | Maleimide-PEG12 | 8 | Increased antitumor activity | [7] |
| CD30 | Maleimide-Caproyl-Val-Cit-PABC | ~4 | Approved for Hodgkin lymphoma | [10] |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. The specific conditions may require optimization depending on the protein and other molecules involved.
Protocol 1: General Protein Labeling with this compound
1. Materials:
-
Thiol-containing protein (e.g., cysteine-engineered antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
2. Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the target cysteine is in a disulfide bond, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Linker Preparation: Immediately before use, dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the this compound solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 10-fold molar excess of the quenching reagent over the maleimide to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.
-
Characterization: Characterize the conjugate by SDS-PAGE, mass spectrometry (to determine the degree of labeling), and functional assays.
Protocol 2: Two-Step Synthesis of a PROTAC using this compound
1. Materials:
-
Thiol-containing target-binding ligand
-
This compound
-
E3 ligase ligand with a reactive group for the alcohol (e.g., a carboxylic acid)
-
Activation reagents for the alcohol (e.g., p-nitrophenyl chloroformate) or for the carboxylic acid (e.g., HATU, EDC/NHS)
-
Appropriate solvents (e.g., DMF, DMSO) and purification systems (e.g., HPLC)
2. Procedure:
-
Step 1: Conjugation to the first ligand:
-
React the thiol-containing target-binding ligand with this compound in a suitable buffer (e.g., PBS pH 7.2) with a co-solvent if necessary.
-
Monitor the reaction by LC-MS.
-
Purify the resulting intermediate (Ligand 1-Linker-OH) by HPLC.
-
-
Step 2: Conjugation to the second ligand:
-
Method A (Activation of the alcohol): Activate the hydroxyl group of the purified intermediate (e.g., by forming a p-nitrophenyl carbonate). React the activated intermediate with an amine-containing E3 ligase ligand.
-
Method B (Activation of a carboxyl group): If the E3 ligase ligand contains a carboxylic acid, activate it using standard coupling reagents (e.g., HATU or EDC/NHS). Then, react the activated E3 ligase ligand with the hydroxyl group of the Ligand 1-Linker-OH intermediate.
-
Monitor the reaction by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Caption: A generalized workflow for the two-step synthesis of a PROTAC.
Conclusion
This compound is a versatile and valuable tool for the construction of complex bioconjugates for therapeutic and research applications. Its well-defined structure, combining a thiol-reactive maleimide, a beneficial PEG spacer, and a modifiable alcohol, facilitates the synthesis of potent and well-characterized molecules like PROTACs and ADCs. A thorough understanding of its mechanism of action, stability considerations, and appropriate experimental protocols is essential for its successful implementation in the development of next-generation targeted therapies.
References
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Integral Role of Mal-amido-PEG3-alcohol in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2] Among the diverse array of linkers, those based on polyethylene (B3416737) glycol (PEG) are frequently employed to enhance hydrophilicity and optimize the spatial orientation of the two ligands.[3][4]
This technical guide provides an in-depth examination of Mal-amido-PEG3-alcohol, a specific PEG-based linker used in the synthesis of PROTACs.[5] We will explore its chemical and physical properties, its role in PROTAC synthesis, and provide detailed experimental protocols for the evaluation of PROTACs incorporating such linkers.
Physicochemical Properties of this compound
A thorough understanding of the linker's properties is essential for rational PROTAC design. This compound is a bifunctional linker featuring a maleimide (B117702) group, a three-unit PEG chain, and a terminal alcohol. The maleimide group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a protein ligand, while the terminal alcohol provides a reactive handle for attachment to the E3 ligase ligand.[6][7]
| Property | Value | Source |
| Molecular Formula | C13H20N2O6 | [8] |
| Molecular Weight | 300.31 g/mol | [8] |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide | [8] |
| XLogP3 | -1.2 | [8] |
| Hydrogen Bond Donor Count | 2 | [8] |
| Hydrogen Bond Acceptor Count | 7 | [8] |
| Rotatable Bond Count | 11 | [8] |
Role in PROTAC Efficacy: An Illustrative Example
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Source |
| MT-802 | Wild-type BTK | NAMALWA | 14.6 | >99 | |
| MT-802 | C481S mutant BTK | XLAs | 14.9 | >99 |
Signaling Pathways and Experimental Workflows
The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagrams illustrate this signaling pathway and a typical experimental workflow for the design and evaluation of PROTACs.
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step approach for conjugating a thiol-containing POI ligand and an amine-containing E3 ligase ligand using this compound.
Step 1: Conjugation of this compound to a Thiol-Containing POI Ligand
-
Materials:
-
Thiol-containing POI ligand
-
This compound
-
Thiol-free buffer (e.g., phosphate-buffered saline, PBS), pH 6.5-7.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel
-
Stirring equipment
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the thiol-containing POI ligand in the thiol-free buffer.
-
Dissolve a 1.5 to 2-fold molar excess of this compound in a minimal amount of DMF or DMSO.
-
Add the this compound solution to the POI ligand solution with stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the resulting POI ligand-linker conjugate by reverse-phase HPLC.
-
Step 2: Activation of the Terminal Alcohol and Conjugation to an Amine-Containing E3 Ligase Ligand
-
Materials:
-
POI ligand-linker conjugate from Step 1
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Amine-containing E3 ligase ligand
-
Anhydrous DMF
-
Purification system (e.g., HPLC)
-
-
Procedure:
-
Dissolve the POI ligand-linker conjugate in anhydrous DCM.
-
Cool the solution to 0°C and add TEA or DIPEA (2-3 equivalents).
-
Add TsCl or MsCl (1.2 equivalents) dropwise and stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated POI ligand-linker.
-
Dissolve the activated POI ligand-linker and the amine-containing E3 ligase ligand (1.5 equivalents) in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (3 equivalents) and stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of the target protein in cells treated with a PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
-
References
- 1. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. confluore.com [confluore.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. GMB 475 | Active Degraders | Tocris Bioscience [tocris.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | C13H20N2O6 | CID 121405568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Mal-amido-PEG3-alcohol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability profile of Mal-amido-PEG3-alcohol, a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. Understanding these core physicochemical properties is critical for ensuring the optimal performance, manufacturability, and in vivo efficacy of the resulting therapeutic agents.
Core Properties of this compound
This compound possesses a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol functionality. The maleimide group provides a reactive handle for covalent modification of thiol-containing molecules, such as cysteine residues in proteins.[1] The hydrophilic PEG3 spacer enhances the aqueous solubility of the linker and the resulting conjugate.[2] The terminal alcohol can be used for further chemical modifications if required.
Solubility Profile
The incorporation of the hydrophilic triethylene glycol (PEG3) spacer significantly enhances the aqueous solubility of this compound.[2] This property is advantageous for bioconjugation reactions, which are often performed in aqueous buffer systems. While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics in various common laboratory solvents are summarized below.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
Stability Profile
The stability of this compound is primarily dictated by the chemical reactivity of the maleimide ring. Understanding its stability under various conditions is crucial for storage, handling, and reaction optimization.
Storage and Handling
For optimal stability, this compound should be stored under controlled conditions to prevent degradation.
Table 2: Recommended Storage Conditions
| Condition | Duration | Temperature | Atmosphere | Light | Reference |
| Short-term | Days to Weeks | 0 - 4 °C | Dry | Dark | [1] |
| Long-term | Months to Years | -20 °C | Dry | Dark | [1] |
The compound is generally stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[1] It is important to avoid contact with strong acids, strong bases, and strong oxidizing or reducing agents, as these can promote the degradation of the maleimide group.
pH-Dependent Hydrolysis
The maleimide ring of this compound is susceptible to hydrolysis, particularly at elevated pH. This hydrolysis reaction results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative, rendering the linker incapable of reacting with thiols. The rate of hydrolysis is significantly influenced by the pH of the solution.
The reaction is generally slow at neutral pH (6.5-7.5) but accelerates significantly as the pH becomes more alkaline.[3] Therefore, for bioconjugation reactions, it is crucial to maintain the pH within the optimal range for the thiol-maleimide reaction while minimizing hydrolysis.
Thiol-Maleimide Reaction and Thioether Bond Stability
The primary utility of this compound lies in its ability to react specifically with thiol groups to form a stable thioether linkage. This reaction is highly efficient within a pH range of 6.5-7.5.
While the resulting thioether bond is generally considered stable, it can be susceptible to a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols. However, the thiosuccinimide ring formed upon conjugation can undergo hydrolysis, which, in this context, is a beneficial reaction as it leads to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
Experimental Protocols
The following section provides detailed methodologies for key experiments to assess the solubility and stability of this compound.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the traditional shake-flask method for determining the equilibrium solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge or syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of this compound to a known volume of the aqueous buffer in a sealed vial.
-
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Separate the undissolved solid from the saturated solution by either centrifugation at high speed or by filtering the supernatant through a 0.22 µm syringe filter.
-
Carefully collect the clear supernatant.
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Analyze the standard solutions and the supernatant from the solubility experiment by HPLC-UV.
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility.
Protocol for Assessing Stability by HPLC
This protocol describes a stability-indicating HPLC method to monitor the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound
-
Aqueous buffer (e.g., phosphate (B84403) buffer at various pH values)
-
Organic solvent for stock solution (e.g., DMSO)
-
HPLC system with a UV detector
-
Temperature-controlled incubator or water bath
-
Vials
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare solutions of this compound at a known concentration in the desired aqueous buffers (e.g., pH 5, 7.4, and 9).
-
Store the solutions under controlled temperature and light conditions.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquots by a stability-indicating HPLC method. The method should be capable of separating the intact this compound from its degradation products (e.g., the maleamic acid).
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks over time.
-
The rate of degradation can be determined by plotting the natural logarithm of the concentration of the intact compound versus time. For a first-order reaction, the slope of the line will be the negative of the rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
This comprehensive guide provides a foundational understanding of the critical solubility and stability aspects of this compound, empowering researchers to optimize its use in the development of novel bioconjugate therapeutics. The provided experimental protocols offer a starting point for the in-house characterization of this versatile linker.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
The Pivotal Role of the Hydroxyl Group in Mal-amido-PEG3-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker integral to the advancement of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key functional components: a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group. While the maleimide group's reactivity towards thiols is well-established for protein conjugation, the terminal hydroxyl group offers a versatile handle for further chemical modification, significantly expanding the linker's utility. This technical guide provides an in-depth exploration of the function of the hydroxyl group in this compound, detailing its chemical derivatization, and the strategic implications for drug development.
Core Function of the Hydroxyl Group: A Gateway to Diverse Functionalities
The primary alcohol of this compound is a versatile functional group that can be chemically modified to introduce a wide array of functionalities, thereby tailoring the linker to specific applications.[1] Its strategic importance lies in its ability to serve as a precursor for the introduction of different reactive moieties, enabling the conjugation of various payloads, imaging agents, or other biomolecules.
Key Derivatization Reactions of the Terminal Hydroxyl Group
The hydroxyl group can be converted into a variety of other functional groups through well-established organic chemistry reactions. The choice of derivatization strategy depends on the desired final functionality and the compatibility with other components of the molecule.
1. Activation for Nucleophilic Substitution:
A common strategy to enhance the reactivity of the hydroxyl group is to convert it into a good leaving group, making it susceptible to nucleophilic attack.
-
Tosylation/Mesylation: The hydroxyl group can be reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., triethylamine) to form a tosylate or mesylate ester.[2][3][4] These sulfonate esters are excellent leaving groups, facilitating subsequent reactions with nucleophiles such as amines, azides, and thiols.
-
Activation with p-Nitrophenyl Chloroformate: Reaction with p-nitrophenyl chloroformate in the presence of a base converts the hydroxyl group into a reactive p-nitrophenyl carbonate.[5][6][7] This activated carbonate readily reacts with primary amines to form stable carbamate (B1207046) linkages.
2. Conversion to Other Functional Groups:
-
Conversion to Amines: The hydroxyl group can be converted to a primary amine through a two-step process. First, it is activated as a tosylate or mesylate, followed by reaction with sodium azide (B81097) to form an azide intermediate. The azide is then reduced to a primary amine using reagents like triphenylphosphine (B44618) (PPh3) or by catalytic hydrogenation.[8][9][10]
-
Conversion to Azides: As mentioned above, the tosylated or mesylated intermediate can be reacted with sodium azide to introduce an azide group.[2][11][12] The azide functionality is particularly useful for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling highly efficient and specific conjugation to alkyne-containing molecules.
Quantitative Analysis of Hydroxyl Group Derivatization
The efficiency of the derivatization reactions can be quantified using various analytical techniques.
| Analytical Technique | Information Provided |
| NMR Spectroscopy (¹H NMR) | ¹H NMR is a powerful tool for monitoring the conversion of the hydroxyl group. The disappearance of the characteristic hydroxyl proton signal and the appearance of new signals corresponding to the protons of the newly introduced functional group can be used to determine the reaction's completion and quantify the degree of substitution.[13][14][15][16][17] |
| Mass Spectrometry (MS) | Mass spectrometry, including techniques like ESI-MS and MALDI-MS, can confirm the successful modification of the linker by detecting the expected mass shift corresponding to the addition of the new functional group.[18][19][20][21][22] |
Experimental Protocols
Protocol 1: Tosylation of this compound
Objective: To activate the terminal hydroxyl group of this compound by converting it to a tosylate ester.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the tosylated linker.
Protocol 2: Conversion of Tosylated Mal-amido-PEG3-linker to an Azide
Objective: To synthesize an azide-functionalized linker for click chemistry applications.
Materials:
-
Tosylated Mal-amido-PEG3-linker
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the tosylated Mal-amido-PEG3-linker in anhydrous DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with DCM.
-
Wash the organic layer with deionized water several times to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide-functionalized linker.
Signaling Pathways and Logical Relationships
The derivatization of the hydroxyl group on this compound is a critical step in the synthesis of complex bioconjugates like PROTACs. The linker's properties, which are modulated by the hydroxyl group's modification, directly impact the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase), which is essential for inducing target protein degradation.
References
- 1. Mal-PEG3-alcohol, 146551-23-7 | BroadPharm [broadpharm.com]
- 2. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG Tosylate, Tosylate linker, thiol reactive | BroadPharm [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. old.afu.edu.np [old.afu.edu.np]
- 6. EP1419191B1 - Process for the preparation of activated polyethylene glycols - Google Patents [patents.google.com]
- 7. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 8. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2004035657A1 - Process for the preparation of polyethylene glycol bis amine - Google Patents [patents.google.com]
- 10. US20070249870A1 - Method for preparing multi-arm poly (ethylene glycol) amines - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Characterization of a PEGylated protein therapeutic by ion exchange chromatography with on-line detection by native ESI MS and MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 21. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Lynchpin of Targeted Protein Degradation: A Technical Guide to Mal-amido-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously deemed "undruggable." At the heart of this approach lie Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker connecting the target-binding ligand and the E3 ligase recruiter is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of Mal-amido-PEG3-alcohol, a versatile linker increasingly employed in the design and synthesis of potent and effective PROTACs. We will delve into its chemical properties, role in PROTAC design, and provide detailed experimental protocols for its application, supported by illustrative data and visualizations to empower researchers in the field of drug discovery.
Introduction to this compound in Targeted Protein Degradation
This compound is a heterobifunctional linker that incorporates a maleimide (B117702) group, an amide bond, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal alcohol functional group.[1][2] This specific combination of features makes it a valuable tool for PROTAC development. The maleimide group allows for covalent conjugation to thiol-containing moieties, while the alcohol can be readily modified for attachment to a warhead or E3 ligase ligand. The PEG3 spacer offers a balance of flexibility and hydrophilicity, which can enhance the solubility and cell permeability of the resulting PROTAC molecule.[]
The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[4] The linker plays a crucial role in this process by dictating the distance and orientation between the two recruited proteins, which is essential for the formation of a stable and productive ternary complex.
Core Concepts and Signaling Pathway
The general mechanism of action for a PROTAC is a cyclical process that results in the catalytic degradation of the target protein.
Caption: General mechanism of PROTAC-mediated protein degradation.
A key signaling pathway that is often targeted by PROTACs is the Androgen Receptor (AR) signaling pathway, which is a critical driver in prostate cancer.
Caption: Androgen Receptor (AR) signaling pathway and its disruption by a PROTAC.
Quantitative Data Presentation
Table 1: Illustrative Degradation Performance of an AR-Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Cell Line | Reference |
| DC50 | < 1 nM | VCaP | [5] |
| Dmax | ~98% | VCaP | [5] |
| Binding Affinity (AR) | Low nM | - | [6] |
Table 2: Illustrative Degradation Performance of a BRD4-Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Cell Line | Reference |
| DC50 | 14.2 nM | - | [7] |
| Dmax | >90% | HeLa | [8] |
| Binding Affinity (BRD4 BD1) | 41.8 nM | - | [7] |
Experimental Protocols
The following are detailed methodologies for the synthesis and evaluation of a PROTAC utilizing a this compound linker.
Synthesis of a PROTAC using this compound
This protocol describes a general two-step process for conjugating a target protein ligand (TBL) containing a thiol group and an E3 ligase ligand (E3L) containing an amine group to the this compound linker.
Experimental Workflow: PROTAC Synthesis
Caption: General experimental workflow for PROTAC synthesis.
Step 1: Conjugation of Thiol-containing Target Protein Ligand to this compound
-
Reaction Setup: Dissolve the thiol-containing TBL (1.0 eq) and this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2, optionally with a co-solvent like DMF or DMSO to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group of the linker will react with the thiol group on the TBL to form a stable thioether bond.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TBL-linker conjugate.
-
Purification: Once the reaction is complete, the intermediate can be purified by reverse-phase HPLC or used directly in the next step after a simple work-up (e.g., extraction).
Step 2: Activation of the Terminal Alcohol and Coupling to Amine-containing E3 Ligase Ligand
-
Activation of Terminal Alcohol: Dissolve the TBL-linker intermediate (1.0 eq) in anhydrous DCM. Add triethylamine (B128534) (2.0 eq) and cool the solution to 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or LC-MS). The resulting mesylate is typically used without further purification.
-
Amide Coupling: Dissolve the amine-containing E3L (1.2 eq) and the crude TBL-linker-mesylate in anhydrous DMF. Add a non-nucleophilic base such as DIPEA (3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.
Biological Evaluation: Western Blot for Protein Degradation
This protocol is used to determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment: Plate the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50 and Dmax values.
Conclusion
This compound is a highly adaptable and effective linker for the construction of PROTACs. Its well-defined structure and versatile functional groups allow for the systematic design and synthesis of potent protein degraders. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers to explore the vast potential of targeted protein degradation. As the field continues to advance, the rational design of PROTACs, facilitated by linkers like this compound, will be instrumental in developing the next generation of therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTACs | DC Chemicals [dcchemicals.com]
- 8. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]
The Linchpin of Targeted Protein Degradation: A Technical Guide to PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins previously considered "undruggable."[1] These heterobifunctional molecules function by co-opting the cell's endogenous ubiquitin-proteasome system (UPS) to induce the degradation of a specific protein of interest (POI).[1][2] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the choice of ligands dictates the target specificity, the linker is far from a passive spacer. Its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[4][5][6] This in-depth guide delves into the fundamental principles of PROTAC linker design, providing a comprehensive overview for researchers in the field.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
The fundamental mechanism of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[7][8][9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][10] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.[1][3] This catalytic mode of action is a key advantage of PROTACs over traditional inhibitors.[3][7]
Core Principles of Linker Design
The design of an effective PROTAC linker is a multifaceted optimization process that requires careful consideration of several key parameters.[5][11] The linker's primary role is to position the POI and E3 ligase in a productive orientation within the ternary complex to enable efficient ubiquitination.[3][12]
Linker Composition
The chemical makeup of the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2][3] The most common linker types fall into two main categories:
-
Flexible Linkers: These are the most prevalent type in early-stage PROTAC development due to their synthetic accessibility.[3][13]
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility.[3] However, they are generally hydrophobic, which can negatively impact solubility.[3][]
-
Polyethylene Glycol (PEG) Chains: PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used to improve the hydrophilicity and solubility of PROTACs.[2][3][15]
-
-
Rigid Linkers: These linkers incorporate cyclic moieties, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints.[2][3] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and metabolic stability.[3][]
-
Triazole-containing Linkers: Often synthesized via "click chemistry," the triazole moiety is metabolically stable and can be a component of a rigid linker strategy.[2][]
-
Linker Length
The length of the linker is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[3][12] A linker that is too short may result in steric hindrance, preventing the formation of a stable ternary complex.[5] Conversely, a linker that is too long might lead to unproductive binding modes where the lysine residues on the POI are not optimally positioned for ubiquitination.[5][12]
Attachment Points
The points at which the linker is connected to the POI and E3 ligase ligands, known as the "exit vectors," are crucial for successful PROTAC design.[3][5] The linker should be attached at a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[3][13] The choice of attachment point can significantly impact the stability and geometry of the ternary complex.[5]
Quantitative Analysis of Linker Properties on PROTAC Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[]
-
Dmax: The maximum percentage of target protein degradation that can be achieved. A higher Dmax value indicates greater efficacy.[]
The following tables summarize quantitative data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) [3][16]
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation [3]
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted Cyclohexane) | Rigidified PROTAC | Enhanced degradation |
Table 4: Impact of Linker Composition on CRBN Degradation in HEK293T cells [3]
| Linker Composition | CRBN Degradation |
| Alkyl | Concentration-dependent decrease |
| PEG | More potent degradation |
Table 5: Impact of Linker Length (Alkyl Chain) on BRD4 Degradation [2]
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| PROTAC A | 8 | > 1000 | < 10 | HeLa | VHL |
| PROTAC B | 10 | 250 | ~60 | HeLa | VHL |
| PROTAC C | 12 | 25 | > 90 | HeLa | VHL |
| PROTAC D | 14 | 150 | ~70 | HeLa | VHL |
Table 6: Impact of Linker Type (12 atoms) on BRD4 Degradation [2]
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Permeability | Solubility |
| PROTAC C | Alkyl | 25 | > 90 | Moderate | Low |
| PROTAC E | PEG | 15 | > 95 | High | High |
| PROTAC F | Piperazine | 50 | ~85 | Moderate | Moderate |
Experimental Protocols
The development and evaluation of PROTACs involve a series of key experiments. The following are detailed methodologies for some of the most critical assays.
PROTAC Synthesis
The synthesis of PROTACs is often a modular process, involving the separate synthesis of the POI ligand, the E3 ligase ligand, and a bifunctional linker, followed by their coupling.[17] Two common methods for linker conjugation are amide bond formation and click chemistry.
Protocol 1: Amide Bond Formation [18]
This protocol describes a general procedure for the amide coupling of a carboxylic acid-functionalized component with an amine-functionalized component.
-
Reagent Preparation:
-
Dissolve the carboxylic acid of interest (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).
-
In a separate vial, dissolve the amine-containing component (e.g., Thalidomide-O-C10-NH2) (1.1 eq) in anhydrous DMF.
-
Prepare a solution of a coupling agent, such as HATU (1.2 eq), in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the carboxylic acid, add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
-
Add the HATU solution to the carboxylic acid/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the solution of the amine-containing component to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" [15]
This protocol describes the "click" reaction between an azide-functionalized component and an alkyne-functionalized component.
-
Reaction Setup:
-
Dissolve the alkyne-containing component (1.0 eq) and the azide-containing component (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H2O or DMF).
-
In a separate vial, prepare a fresh solution of a reducing agent, such as sodium ascorbate (B8700270) (0.2 eq), in water.
-
In another vial, prepare a solution of a copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Protein Degradation Assays
Protocol 3: Western Blotting for Protein Degradation [5][][19]
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Experimental and Logical Workflows
The development of a PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
The relationship between linker length and PROTAC efficacy is often non-linear and can be conceptualized as a "Goldilocks" scenario.
Conclusion
The linker is a critical and highly tunable component of a PROTAC molecule that plays a pivotal role in determining its biological activity. A deep understanding of the principles of linker design, including composition, length, and attachment points, is essential for the successful development of potent and selective protein degraders. The empirical and iterative process of linker optimization, guided by quantitative cellular and biochemical assays, remains a cornerstone of PROTAC discovery. As our understanding of the structural biology of ternary complexes continues to grow, more rational and predictive approaches to linker design will undoubtedly accelerate the translation of this transformative technology into novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 9. lifesensors.com [lifesensors.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Editing out the amide from amide-bond formation: Synthesis Of C–C bonds instead of C–N bonds from carboxylic acids and amines [morressier.com]
- 13. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. ptglab.com [ptglab.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Mal-amido-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Mal-amido-PEG3-alcohol as a versatile linker. The maleimide (B117702) group allows for covalent conjugation to thiol-containing moieties, such as cysteine residues on a target protein ligand, while the terminal alcohol can be activated for subsequent coupling to an E3 ligase ligand. The polyethylene (B3416737) glycol (PEG) component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
Mechanism of Action
A PROTAC synthesized using this compound functions by inducing the proximity of the target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: General mechanism of action of a PROTAC.
Experimental Protocols
This section provides a representative protocol for the synthesis of a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase.
Hypothetical PROTAC Structure: JQ1-Mal-amido-PEG3-Pomalidomide
-
Target Ligand: JQ1 (a well-characterized BRD4 inhibitor with a free thiol group for conjugation).
-
E3 Ligase Ligand: Pomalidomide (B1683931) (a derivative with a suitable attachment point for the linker).
-
Linker: this compound.
Protocol 1: Synthesis of JQ1-(this compound) Intermediate
This protocol describes the conjugation of the BRD4 ligand (JQ1-SH) to the this compound linker.
Materials:
-
JQ1-SH (thiol-modified JQ1)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve JQ1-SH (1.0 eq) and this compound (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the JQ1-(this compound) intermediate.
-
Characterize the purified product by MS and NMR.
Protocol 2: Synthesis of the Final PROTAC (JQ1-Mal-amido-PEG3-Pomalidomide)
This protocol describes the coupling of the JQ1-linker intermediate to the E3 ligase ligand (Pomalidomide).
Materials:
-
JQ1-(this compound) intermediate
-
Pomalidomide derivative with a carboxylic acid handle
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
HPLC for purification
-
MS and NMR for characterization
Procedure:
-
Dissolve the pomalidomide derivative (1.1 eq) in anhydrous DMF.
-
Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the JQ1-(this compound) intermediate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by reverse-phase HPLC.
-
Characterize the purified product by high-resolution MS and NMR.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Data Presentation
The following table presents hypothetical quantitative data for the synthesis and biological activity of the JQ1-Mal-amido-PEG3-Pomalidomide PROTAC. This data is for illustrative purposes and actual results may vary.
| Parameter | Value | Method |
| Synthesis | ||
| Yield of Intermediate | 65% | Gravimetric analysis after purification |
| Purity of Intermediate | >98% | HPLC |
| Yield of Final PROTAC | 40% | Gravimetric analysis after purification |
| Purity of Final PROTAC | >99% | HPLC |
| Biological Activity | ||
| DC50 (BRD4 degradation) | 50 nM | Western Blot |
| Dmax (BRD4 degradation) | >95% | Western Blot |
| Cell Viability IC50 | 150 nM | MTT Assay |
Signaling Pathway
BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins that plays a crucial role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to specific gene promoters, including those of oncogenes like c-MYC. The degradation of BRD4 by a PROTAC leads to the downregulation of these target genes, which can inhibit cancer cell proliferation and survival. The PI3K/AKT/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and can be influenced by BRD4 activity.
Application Notes and Protocols for the Reaction of Mal-amido-PEG3-alcohol with Cysteine Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective modification of proteins and other biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. The reaction between a maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue is a highly specific and efficient method for bioconjugation.[1][2][3] Mal-amido-PEG3-alcohol is a heterobifunctional linker that leverages this chemistry, incorporating a maleimide group for covalent attachment to cysteine residues, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alcohol group for further derivatization.[4][5] This application note provides a detailed overview of the reaction, experimental protocols, and key considerations for utilizing this compound in your research.
The maleimide-thiol reaction proceeds via a Michael addition, forming a stable thioether bond.[2][6] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][3] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, allowing for precise targeting of cysteine residues.[1][2]
Applications
The unique properties of this compound make it a versatile tool for a variety of applications in research and drug development:
-
Antibody-Drug Conjugates (ADCs): The maleimide group can be used to attach cytotoxic drugs to the cysteine residues of monoclonal antibodies, creating targeted cancer therapies.[7][8] The PEG linker enhances the solubility and stability of the resulting ADC.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a component of the linker in PROTACs, which are molecules designed to induce the degradation of specific target proteins.[9]
-
Fluorescent Labeling: By attaching a fluorescent dye to the alcohol terminus, this linker can be used to fluorescently label proteins for imaging and tracking studies.[10]
-
Peptide and Protein Cyclization: Bifunctional maleimides can be used for intramolecular crosslinking of cysteine residues to create cyclic peptides and proteins with enhanced stability and activity.[10]
-
Immobilization of Proteins: Proteins can be covalently attached to solid supports, such as beads or surfaces, for applications in diagnostics, biocatalysis, and affinity chromatography.[10]
Reaction Mechanism and Workflow
The reaction of this compound with a cysteine residue is a straightforward yet powerful conjugation strategy. The general mechanism and a typical experimental workflow are depicted below.
Caption: Reaction of Maleimide with Cysteine.
Caption: General Experimental Workflow.
Quantitative Data on Maleimide-Thiol Conjugation
The efficiency of the maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, reaction time, pH, and the nature of the biomolecule. The following table provides representative data on how these parameters can affect conjugation efficiency, adapted from a study on the conjugation of a peptide and a nanobody to maleimide-functionalized nanoparticles.[11]
| Biomolecule | Maleimide:Thiol Molar Ratio | Reaction Time (minutes) | pH | Temperature | Conjugation Efficiency (%) |
| cRGDfK Peptide | 2:1 | 30 | 7.0 | Room Temp. | 84 ± 4 |
| 11A4 Nanobody | 5:1 | 120 | 7.4 | Room Temp. | 58 ± 12 |
Note: This data is illustrative and optimal conditions should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein containing accessible cysteine residues.
Materials:
-
Cysteine-containing protein
-
This compound
-
Degassed conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)[12]
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))[12][13]
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[11][12]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: a. Dissolve the protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.[12] b. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13] If using DTT, it must be removed prior to adding the maleimide reagent.
-
Maleimide Reagent Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: a. Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point. b. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
Quenching: a. To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of approximately 10 mM to react with any excess maleimide.[10] b. Incubate for 15-30 minutes at room temperature.[10]
-
Purification: a. Remove unreacted this compound and quenching reagent by a suitable method such as size-exclusion chromatography (desalting column) or dialysis.[10][12]
-
Characterization: a. Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight. b. Determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[8]
Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)
This protocol provides a more specific workflow for the synthesis of an ADC using a maleimide-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) with accessible cysteine residues (natively or through engineering)
-
Maleimide-functionalized cytotoxic drug
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Protein A chromatography or size-exclusion chromatography)
Procedure:
-
Antibody Reduction: a. Prepare the mAb in conjugation buffer at a concentration of 5-10 mg/mL. b. Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR). c. Incubate at 37°C for 1-2 hours.
-
Drug Conjugation: a. Dissolve the maleimide-functionalized drug in DMSO. b. Add the drug solution to the reduced antibody solution at a slight molar excess relative to the available thiol groups. c. Incubate at room temperature for 1-2 hours or at 4°C overnight in the dark.
-
Quenching: a. Add an excess of N-acetylcysteine to cap any unreacted maleimides on the antibody. b. Incubate for 20 minutes at room temperature.
-
Purification: a. Purify the ADC from unconjugated drug and other reagents using Protein A affinity chromatography or size-exclusion chromatography.
-
Characterization: a. Determine the DAR using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry. b. Assess the purity and aggregation of the ADC by size-exclusion chromatography (SEC). c. Confirm the identity and integrity of the ADC by SDS-PAGE and mass spectrometry.
Important Considerations and Potential Side Reactions
-
pH Control: The pH of the reaction should be maintained between 6.5 and 7.5 to ensure selectivity for thiol groups and minimize hydrolysis of the maleimide ring.[1][3] Above pH 7.5, reactivity with primary amines (e.g., lysine (B10760008) residues) can become a competing side reaction.[1]
-
Maleimide Hydrolysis: In aqueous solutions, the maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[1] This is more pronounced at higher pH. Therefore, stock solutions of this compound should be prepared fresh in an anhydrous solvent.
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the succinimidyl thioether linkage rearranges to a more stable thiazine structure.[6] This is more likely to occur at higher pH values.[14]
-
Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, which can lead to payload migration in vivo for ADCs.[1] Ring-opening hydrolysis of the succinimide (B58015) ring after conjugation can lead to a more stable product.[15][16]
Caption: Potential Side Reactions in Maleimide Chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Mal-PEG3-alcohol, 146551-23-7 | BroadPharm [broadpharm.com]
- 5. medkoo.com [medkoo.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 14. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 16. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Mal-amido-PEG3-alcohol in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mal-amido-PEG3-alcohol as a linker in the development of antibody-drug conjugates (ADCs). This document outlines the principles of ADC technology, the specific attributes of this linker, and detailed protocols for the synthesis and characterization of the final bioconjugate.
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small-molecule drug.[] An ADC is composed of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[2] The linker is a critical component that influences the stability, solubility, pharmacokinetics, and payload release mechanism of the ADC.[3][4] An ideal linker must be stable in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity, and facilitate the efficient release of the payload once the ADC has been internalized by the target cancer cell.[][2]
Mechanism of Action of Antibody-Drug Conjugates
The therapeutic action of an ADC is a multi-step process that relies on the specific targeting of cancer cells by the monoclonal antibody component. The general mechanism is as follows:
-
Binding: The ADC circulates in the bloodstream until the antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]
-
Internalization: Upon binding, the cancer cell internalizes the ADC-antigen complex, typically through a process called endocytosis.[5][6]
-
Trafficking and Payload Release: The internalized ADC is trafficked to cellular compartments, most commonly lysosomes.[5] Inside the lysosome, the linker is cleaved by enzymes or the antibody is degraded, releasing the cytotoxic payload.[2][5]
-
Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by damaging DNA or disrupting microtubule dynamics, leading to apoptosis of the cancer cell.[5][7]
Key Features of this compound Linker
This compound is a heterobifunctional linker that contains three key components:
-
Maleimide Group: This functional group reacts specifically with thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies. This reaction forms a stable thioether bond, covalently linking the linker to the antibody.[] The reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[]
-
Polyethylene Glycol (PEG) Spacer: The three-unit PEG spacer is a hydrophilic chain that offers several advantages in ADC design.[] PEGylation can improve the solubility and stability of the ADC, particularly when conjugated with hydrophobic payloads.[][] It can also reduce aggregation, prolong the circulation half-life, and potentially decrease the immunogenicity of the conjugate.[][]
-
Terminal Alcohol (Hydroxyl Group): The hydroxyl group provides a reactive site for the attachment of a cytotoxic drug. This allows for a two-stage conjugation process where the drug is first attached to the linker, and the resulting drug-linker construct is then conjugated to the antibody.
Experimental Protocols
The synthesis of an ADC using this compound is a two-part process. First, the cytotoxic drug is conjugated to the linker. Second, the drug-linker construct is conjugated to the antibody.
References
- 2. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. purepeg.com [purepeg.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 7. Cytotoxic Payloads of ADCs - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Step-by-Step Guide for Mal-amido-PEG3-alcohol Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction Mal-amido-PEG3-alcohol is a heterobifunctional crosslinker featuring a maleimide (B117702) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal alcohol group.[1][2] The maleimide group enables the specific and covalent attachment to molecules containing free sulfhydryl (thiol) groups, such as cysteine residues in proteins and peptides.[1] The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media and provides flexibility.[2][3] This linker is frequently utilized in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and for the PEGylation of therapeutic proteins.[4][5][6] These application notes provide a comprehensive, step-by-step protocol for the conjugation of this compound to thiol-containing biomolecules.
Principle of the Method The conjugation chemistry is based on the highly efficient and selective reaction between a maleimide and a thiol. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (6.5-7.5) to form a stable thioether bond.[7][8] At this pH range, the reaction is highly chemoselective for thiols, with reaction rates approximately 1,000 times faster than with amines.[8] This specificity allows for the targeted modification of cysteine residues in the presence of other nucleophilic groups like lysine.
Caption: Chemical reaction scheme for maleimide-thiol conjugation.
Overall Experimental Workflow
The conjugation process follows a logical sequence of steps from preparation to final characterization. The workflow ensures the biomolecule is in a reactive state, followed by the conjugation reaction, purification of the product, and finally, validation of the conjugate.
Caption: High-level workflow for this compound conjugation.
Materials and Reagents
-
Thiol-containing biomolecule: e.g., protein, peptide, or oligonucleotide.
-
This compound
-
Conjugation Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris).[9] The buffer should be degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.[10]
-
Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).
-
Anhydrous Organic Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[11]
-
Quenching Reagent (Optional): L-cysteine or 2-mercaptoethanol.[6]
-
Purification System: Size exclusion chromatography (SEC) column (e.g., PD-10 desalting column), HPLC, or FPLC system.[11]
-
Characterization Equipment: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (MS).
Experimental Protocols
Step 1: Preparation of Thiol-Containing Biomolecule
Many proteins contain cysteine residues that form disulfide bridges, which are unreactive towards maleimides.[9] These bonds must be reduced to generate free thiols for conjugation.
-
Dissolve the thiol-containing biomolecule in degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]
-
If disulfide reduction is necessary, add a 10-100x molar excess of TCEP to the biomolecule solution.[9]
-
Flush the vial with an inert gas (e.g., nitrogen), close it tightly, and incubate for 20-60 minutes at room temperature.[9][12]
-
TCEP generally does not need to be removed before conjugation. If an alternative reducing agent like DTT is used, it must be removed by a desalting column prior to adding the maleimide reagent.
Step 2: Preparation of this compound Solution
Maleimide reagents can be susceptible to hydrolysis, so solutions should be prepared immediately before use.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of ~10 mM.[11]
-
Vortex briefly to ensure the linker is fully dissolved.
Step 3: Conjugation Reaction
The efficiency of the conjugation reaction depends on the molar ratio of the maleimide linker to the biomolecule.
-
Add the required volume of the this compound stock solution to the prepared biomolecule solution. A 10-20x molar excess of the linker is a common starting point for optimization.[10][11]
-
Mix gently by stirring or vortexing.
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.[10]
-
(Optional) To quench unreacted maleimide groups, add a quenching reagent like L-cysteine to a final concentration of ~50 mM and incubate for an additional 30 minutes.[6]
Step 4: Purification of the Conjugate
It is critical to remove excess, unreacted this compound from the final conjugate.
-
The most effective method for separating the larger protein conjugate from the smaller unreacted linker is Size Exclusion Chromatography (SEC), also known as gel filtration.[12]
-
Equilibrate the SEC column (e.g., a pre-packed desalting column) with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column.
-
The larger, conjugated biomolecule will elute first, while the smaller, unreacted linker is retained and elutes later, allowing for a clean separation.[12]
-
Alternative methods include dialysis (for water-soluble maleimides), HPLC, or FPLC.[9][11]
Step 5: Characterization of the Conjugate
Successful conjugation should be confirmed analytically.
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS can determine the precise molecular weight of the conjugate, confirming the number of linker molecules attached.[13][14]
-
SDS-PAGE: A noticeable shift in the molecular weight of the conjugated protein compared to the unconjugated protein can be observed.
-
HPLC: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final conjugate.[15]
-
Dynamic Light Scattering (DLS): Can be used to measure changes in the hydrodynamic radius of the biomolecule after PEGylation.[4]
Data Presentation: Parameters for Optimization
The optimal conditions for conjugation can vary depending on the specific biomolecule. The following table provides starting points and ranges for process optimization.
| Parameter | Recommended Range | Purpose | Reference |
| pH | 6.5 - 7.5 | Ensures chemoselectivity for thiol groups over amine groups. | [8] |
| Molar Ratio (Linker:Biomolecule) | 2:1 to 20:1 | A higher ratio drives the reaction to completion but may require more rigorous purification. Start with 10:1. | [10][16] |
| Reaction Time | 30 min - Overnight | Shorter times may be sufficient; longer times can increase yield but also risk side reactions or degradation. | [10][16] |
| Temperature | 4°C to Room Temp. (20-25°C) | Room temperature is typically faster. 4°C can be used for sensitive biomolecules. | [10] |
| Biomolecule Concentration | 1 - 10 mg/mL | High concentrations can sometimes lead to aggregation. | [10][12] |
Storage of the Final Conjugate
-
For best results, use the purified conjugate immediately.
-
For short-term storage, keep the solution at 2-8°C, protected from light, for up to one week.[11]
-
For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C for up to a year. A stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (B81097) (0.01-0.03%) can also be added.[11]
References
- 1. medkoo.com [medkoo.com]
- 2. Mal-PEG3-alcohol, 146551-23-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG3-alcohol in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Mal-amido-PEG3-alcohol, a heterobifunctional linker, in the development of bioconjugates for cell-based assays. The focus is on its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Introduction
This compound is a versatile linker molecule widely employed in bioconjugation. It features a maleimide (B117702) group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins) and a terminal alcohol group that can be further functionalized. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting bioconjugate. These characteristics make it a valuable tool for creating sophisticated molecular probes and therapeutics for evaluation in cell-based systems.
Application 1: Development of PROTACs for Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker like this compound.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Quantitative Data: Efficacy of Palbociclib-Based PROTACs with a PEG3 Linker
The following table presents illustrative data for the efficacy of PROTACs targeting Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6), which are crucial in cell cycle regulation. These PROTACs were synthesized using a thalidomide-based E3 ligase ligand connected via a PEG3 linker.[2]
| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Palbociclib-PEG3-Thalidomide | CDK4 | Breast Cancer | 50 | 85 |
| Palbociclib-PEG3-Thalidomide | CDK6 | Breast Cancer | 30 | 90 |
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocol: Western Blotting for Target Protein Degradation
This protocol details the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.[3]
Materials:
-
Cell culture medium and supplements
-
PROTAC compound dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
PROTAC Treatment: The following day, treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using image analysis software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax.
-
Experimental Workflow: PROTAC Development and Evaluation
The following diagram illustrates the general workflow for the development and evaluation of a novel PROTAC.
Caption: Experimental workflow for PROTAC development.
Application 2: Generation of Antibody-Drug Conjugates (ADCs) for Targeted Cytotoxicity
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[] The linker, such as one derived from this compound, plays a critical role in the stability and efficacy of the ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to assess the in vitro cytotoxicity of an ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target-positive and target-negative cell lines
-
Cell culture medium and supplements
-
ADC construct
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed both target-positive and target-negative cells in separate 96-well plates at an appropriate density.
-
ADC Treatment: The following day, treat the cells with a serial dilution of the ADC. Include a vehicle control and a non-targeting ADC control.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the ADC concentration.
-
Determine the IC50 (the concentration of ADC that inhibits cell growth by 50%) for both cell lines using a non-linear regression analysis.
-
Expected Outcome and Data Interpretation
A successful ADC will exhibit potent cytotoxicity (low IC50 value) in the target-positive cell line and significantly less or no cytotoxicity in the target-negative cell line, demonstrating target-specific killing. The inclusion of a PEG linker can influence the ADC's properties, with longer PEG chains sometimes leading to reduced in vitro cytotoxicity but improved in vivo efficacy due to better pharmacokinetics.[5]
| ADC Construct | Target Cell Line | IC50 (nM) |
| Targeting ADC | Target-Positive | 1.5 |
| Targeting ADC | Target-Negative | >1000 |
| Non-targeting ADC | Target-Positive | >1000 |
This table represents hypothetical data illustrating the expected outcome of a successful ADC cytotoxicity assay.
Conclusion
This compound is a highly useful linker for the construction of sophisticated bioconjugates for cell-based assays. Its defined length, hydrophilicity, and reactive moieties enable the creation of potent and specific PROTACs for targeted protein degradation and the development of targeted ADCs. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate novel therapeutics using this versatile linker technology.
References
Derivatization of Mal-amido-PEG3-alcohol's Hydroxyl Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG3-alcohol is a heterobifunctional linker commonly employed in the development of bioconjugates, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a maleimide (B117702) group for covalent linkage to thiol-containing moieties (such as cysteine residues in proteins), a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and optimize spatial orientation, and a terminal primary hydroxyl group. This hydroxyl group serves as a versatile handle for further chemical modification, allowing for the attachment of various functional groups, targeting ligands, or other molecules of interest.
These application notes provide detailed protocols for the derivatization of the terminal hydroxyl group of this compound into other key functional groups, namely an amine and a carboxylic acid. Careful consideration is given to the reaction conditions to ensure the stability of the maleimide moiety. Additionally, methods for the purification and characterization of the resulting derivatives are outlined.
Stability of the Maleimide Group
The maleimide group is susceptible to hydrolysis, especially at high pH. The rate of this ring-opening reaction is also influenced by temperature.[1] It is crucial to maintain appropriate pH and temperature control throughout the derivatization process to preserve the integrity of the maleimide functionality for subsequent conjugation reactions. Studies have shown that maleimide groups are most stable at acidic to neutral pH (pH < 7.5).[2] Therefore, the following protocols are designed to be performed under conditions that minimize maleimide degradation.
Derivatization Strategies
The conversion of the terminal hydroxyl group of this compound to other functionalities typically involves a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group, such as a mesylate or tosylate. This is a common and efficient strategy for activating alcohols for nucleophilic substitution.[3][4]
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile to introduce the desired functional group.
This approach allows for a wider range of functional group interconversions under milder conditions than direct oxidation or reduction, which could potentially affect the maleimide or amide groups.
Protocol 1: Synthesis of Mal-amido-PEG3-amine
This protocol details the conversion of the hydroxyl group of this compound to a primary amine. The strategy involves the formation of a mesylate intermediate, followed by conversion to an azide (B81097) and subsequent reduction.
Experimental Workflow
Caption: Workflow for the synthesis of Mal-amido-PEG3-amine.
Part 1: Mesylation of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Ice bath
Procedure: [5]
-
Dissolve this compound (1 eq.) in anhydrous DCM in a round bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude Mal-amido-PEG3-mesylate. This intermediate is typically used in the next step without further purification.
Part 2: Conversion to Mal-amido-PEG3-azide
Materials:
-
Crude Mal-amido-PEG3-mesylate
-
Anhydrous Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Heating mantle or oil bath
Procedure: [3]
-
Dissolve the crude Mal-amido-PEG3-mesylate (1 eq.) in anhydrous DMF.
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 90 °C and stir overnight under an inert atmosphere.
-
After cooling to room temperature, filter the reaction mixture to remove any solids.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Mal-amido-PEG3-azide.
Part 3: Reduction to Mal-amido-PEG3-amine
Materials:
-
Crude Mal-amido-PEG3-azide
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (B44618) (PPh3)
-
Water
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure: [4]
-
Dissolve the crude Mal-amido-PEG3-azide (1 eq.) in THF.
-
Add triphenylphosphine (1.5 eq.) to the solution and stir at room temperature for 4-6 hours.
-
Add water to the reaction mixture and continue stirring overnight at room temperature to hydrolyze the phosphine (B1218219) imine intermediate.
-
Remove the THF under reduced pressure.
-
The crude product can be purified by reverse-phase HPLC.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) (Post-Purification) |
| 1 | Mal-amido-PEG3-mesylate | >95 (crude) | - |
| 2 | Mal-amido-PEG3-azide | >90 (crude) | - |
| 3 | Mal-amido-PEG3-amine | 70-85 | >95 |
Yields are based on general procedures for similar PEG derivatives and may vary.[3][4]
Protocol 2: Synthesis of Mal-amido-PEG3-acid
This protocol describes the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid using a TEMPO-mediated oxidation, which is known for its mild conditions and high selectivity for primary alcohols.
Experimental Workflow
Caption: Workflow for the synthesis of Mal-amido-PEG3-acid.
Materials:
-
This compound
-
Acetonitrile (B52724) (MeCN)
-
Water
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Bis(acetoxy)iodobenzene (BAIB)
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure: [6]
-
Dissolve this compound (1 eq.) in a mixture of acetonitrile and water (1:1 v/v).
-
Add TEMPO (0.1 eq.) and bis(acetoxy)iodobenzene (2.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by reverse-phase HPLC.
Quantitative Data Summary
| Step | Product | Typical Yield (%) | Purity (%) (Post-Purification) |
| 1 | Mal-amido-PEG3-acid | 80-90 | >95 |
Yields are based on general procedures for TEMPO-mediated oxidation of primary alcohols and may vary.[6]
Purification and Characterization
Purification
The primary method for purifying the derivatized Mal-amido-PEG3 linkers is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . A C18 column is typically used with a gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent.
Characterization
The successful derivatization of this compound can be confirmed using the following analytical techniques:
-
¹H NMR Spectroscopy: This is a powerful tool for confirming the structural integrity of the molecule and for quantifying the extent of derivatization.[7][8] The conversion of the hydroxyl group will result in a characteristic shift of the adjacent methylene (B1212753) protons. For example, in the conversion to an amine, the triplet corresponding to the -CH₂-OH protons will shift upfield to a new triplet for the -CH₂-NH₂ protons. The maleimide protons should remain as a characteristic singlet at approximately 6.7-7.0 ppm.[9] The percentage of functionalization can be calculated by comparing the integration of the terminal methylene protons of the product with the remaining starting material.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to confirm the molecular weight of the final product and to assess its purity. An increase in mass corresponding to the addition of the new functional group (and removal of the hydroxyl) is expected.
Logical Relationship for Characterization
Caption: Analytical confirmation of derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Mal-amido-PEG3-alcohol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Mal-amido-PEG3-alcohol in bioconjugation reactions. The primary application of this reagent is the covalent linkage of a molecule containing a thiol group (such as a cysteine residue in a peptide or protein) to another molecule. The maleimide (B117702) group specifically and efficiently reacts with sulfhydryl groups under mild conditions to form a stable thioether bond. The PEG3 linker enhances solubility and provides spacing, which is particularly advantageous in the development of complex biomolecules like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Principles of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group proceeds via a Michael addition.[1] This conjugation method is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[2][3] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] It is critical to control the pH, as maleimide hydrolysis increases at alkaline pH, rendering the reagent inactive.[2]
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, reaction time, and temperature. The following tables provide a summary of expected outcomes based on varying these parameters.
Table 1: Effect of pH on Maleimide-Thiol Reaction [2]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Example of Molar Ratio and Reaction Time on Conjugation Efficiency [4]
| Target Molecule | Maleimide:Thiol Molar Ratio | Reaction Time | Temperature | Conjugation Efficiency (%) |
| cRGDfK (peptide) | 2:1 | 30 min | Room Temp | 84 ± 4 |
| 11A4 (nanobody) | 5:1 | 2 hours | Room Temp | 58 ± 12 |
Experimental Protocols
Protocol 1: General Conjugation of a Cysteine-Containing Peptide to a Target Molecule using this compound
This protocol outlines the steps for conjugating a cysteine-containing peptide to another molecule functionalized with a reactive group that can be linked to the alcohol end of this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Target molecule with a compatible functional group
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
DMSO or DMF (anhydrous)
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Preparation of the Thiolated Peptide:
-
Dissolve the cysteine-containing peptide in degassed reaction buffer.
-
If the peptide contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.[5]
-
Remove excess TCEP using a desalting column.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared fresh.
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 5-fold molar excess over the starting amount of this compound to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the peptide-PEG conjugate from excess reagents using size-exclusion chromatography or reversed-phase HPLC.
-
-
Characterization:
-
Characterize the final conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the molecular weight.
-
Assess purity by HPLC.
-
Protocol 2: Quantification of Conjugation Efficiency using Ellman's Reagent
This protocol determines the amount of free thiol in a sample before and after the conjugation reaction to calculate the conjugation efficiency.[2]
Materials:
-
Ellman's Reagent (DTNB)
-
Reaction Buffer (same as conjugation)
-
Cysteine or other thiol standard for generating a standard curve
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the reaction buffer.
-
Add Ellman's Reagent solution to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance versus thiol concentration to generate a standard curve.
-
-
Quantify Free Thiols in Samples:
-
Take an aliquot of the peptide solution before adding the this compound (initial thiol concentration).
-
Take another aliquot after the conjugation reaction is complete but before quenching (final thiol concentration).
-
Add Ellman's Reagent to each sample and incubate for 15 minutes.
-
Measure the absorbance at 412 nm.
-
-
Calculate Conjugation Efficiency:
-
Use the standard curve to determine the concentration of free thiols in the initial and final samples.
-
Calculate the conjugation efficiency using the following formula:
-
Efficiency (%) = [1 - (Final Thiol Concentration / Initial Thiol Concentration)] x 100
-
-
Visualizations
Experimental Workflow
Caption: Workflow for the conjugation of a thiolated peptide with this compound.
PROTAC Signaling Pathway
This compound is frequently used as a linker in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[7]
Caption: Mechanism of action for a PROTAC, a common application for this linker.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of PEG-maleimide ligands and coupling efficiencies on nanoparticles with Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of High Molecular Weight Multi-Arm Functionalized PEG-Maleimide for Protein Conjugation by Charge-Reduction Mass Spectrometry Coupled to Two-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
Application Notes and Protocols for Mal-amido-PEG3-alcohol in the Development of Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Mal-amido-PEG3-alcohol, a heterobifunctional linker, in the development of novel therapeutics, with a particular focus on the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the rational design and synthesis of next-generation protein degraders.
Introduction to this compound
This compound is a versatile linker molecule featuring a maleimide (B117702) group, a short polyethylene (B3416737) glycol (PEG) chain, and a terminal hydroxyl group. This unique combination of functionalities makes it an invaluable tool in bioconjugation and drug development.[1][2]
-
Maleimide Group: The maleimide moiety allows for the specific and efficient covalent conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, forming a stable thioether bond.[3]
-
PEG3 Spacer: The three-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the resulting conjugate, which is particularly beneficial for large and often hydrophobic therapeutic molecules like PROTACs.[4] The flexibility of the PEG chain can also be crucial for enabling the proper orientation and interaction of the conjugated molecules.[5]
-
Hydroxyl Group: The terminal alcohol (-OH) provides a reactive handle for the subsequent attachment of other molecules through various chemical reactions, such as esterification or etherification, allowing for the modular assembly of complex therapeutic constructs.
Core Applications in Therapeutics Development
The primary application of this compound lies in the construction of bioconjugates where precise control over spacing and solubility is desired. A prominent and rapidly advancing application is in the synthesis of PROTACs.[6][7]
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC typically consists of:
-
A ligand that binds to the target protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.[8]
This compound is an ideal candidate for the linker component, facilitating the covalent attachment to a thiol-containing ligand and providing a flexible, hydrophilic spacer for optimal ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Featured Application: Synthesis of a KRAS G12C PROTAC
The KRAS protein, particularly with the G12C mutation, is a critical and previously "undruggable" target in various cancers.[9] PROTACs offer a promising strategy to target and degrade KRAS G12C.[10] The following section provides a representative protocol for the synthesis of a KRAS G12C-targeting PROTAC using this compound.
Quantitative Data for Representative KRAS G12C PROTACs with Short PEG Linkers
While specific quantitative data for a PROTAC synthesized with the exact this compound linker is not publicly available, the following table presents typical data for KRAS G12C PROTACs incorporating short PEG linkers. This data is representative of the expected performance and key parameters evaluated for such molecules.
| Parameter | Representative Value | Description | Reference |
| DC50 | 0.25 - 0.76 µM | The concentration of the PROTAC required to degrade 50% of the target protein. | [8] |
| Dmax | >75% | The maximum percentage of target protein degradation achieved. | [11] |
| Cell Permeability (PAMPA) | 0.6 x 10-6 cm/s | A measure of a compound's ability to cross cell membranes. | |
| Plasma Stability (% remaining after 90 min) | >95% | The stability of the PROTAC in plasma over time, indicating its potential for in vivo use. | |
| In vivo Tumor Growth Inhibition (TGI) | 48.1% - 66.4% | The percentage of reduction in tumor growth in animal models at specific doses. | |
| Oral Bioavailability | 4.2% - 53.2% | The fraction of an orally administered drug that reaches systemic circulation. |
Experimental Protocols
The synthesis of a PROTAC is a multi-step process. The following protocols outline a general workflow for synthesizing a KRAS G12C PROTAC using this compound.
Protocol 1: Conjugation of KRAS G12C Ligand to this compound
This protocol describes the reaction between a thiol-containing KRAS G12C ligand (e.g., a derivative of MRTX849) and this compound.
Materials:
-
Thiol-functionalized KRAS G12C ligand
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 100 mM N-acetylcysteine in PBS
-
Purification system: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Dissolve the KRAS G12C Ligand: Dissolve the thiol-containing KRAS G12C ligand in a minimal amount of DMF or DMSO.
-
Prepare the Reaction Mixture: In a reaction vessel, add the dissolved KRAS G12C ligand to the reaction buffer.
-
Add the Linker: Add a 1.5 to 2-fold molar excess of this compound to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
Monitor the Reaction: Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired conjugate.
-
Quench the Reaction: Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting KRAS G12C ligand-linker conjugate by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Activation of the Hydroxyl Group and Coupling to an E3 Ligase Ligand
This protocol describes the activation of the terminal hydroxyl group of the ligand-linker conjugate and its subsequent coupling to an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative).
Materials:
-
KRAS G12C ligand-linker conjugate (from Protocol 1)
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide-NH2)
-
Activating agent (e.g., disuccinimidyl carbonate, DSC)
-
Base (e.g., N,N-Diisopropylethylamine, DIPEA)
-
Anhydrous DMF
-
Purification system: HPLC
Procedure:
-
Activate the Hydroxyl Group: Dissolve the KRAS G12C ligand-linker conjugate in anhydrous DMF. Add DSC (1.2 equivalents) and DIPEA (2 equivalents). Stir the reaction at room temperature for 1-2 hours to form an activated NHS ester intermediate.
-
Monitor Activation: Monitor the formation of the activated intermediate by LC-MS.
-
Couple the E3 Ligase Ligand: To the reaction mixture containing the activated intermediate, add the amine-functionalized E3 ligase ligand (1.5 equivalents).
-
Reaction Incubation: Stir the reaction at room temperature overnight.
-
Monitor the Reaction: Monitor the formation of the final PROTAC molecule by LC-MS.
-
Purification: Purify the final PROTAC product by reverse-phase HPLC.
-
Characterization: Confirm the identity, purity, and structure of the final PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.
Protocol 3: In vitro Evaluation of PROTAC Activity - Western Blot for KRAS G12C Degradation
This protocol describes how to assess the ability of the synthesized PROTAC to induce the degradation of KRAS G12C in cancer cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Synthesized KRAS G12C PROTAC
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-KRAS G12C, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed the KRAS G12C mutant cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-KRAS G12C antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-GAPDH antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS G12C protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
Mandatory Visualizations
Signaling Pathway
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of KRASG12C-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of a PROTAC with a PEG3 Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.[5][6] Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their ability to enhance solubility and provide optimal spatial orientation for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][7] This document provides a detailed workflow and experimental protocols for the synthesis of a PROTAC incorporating a three-unit PEG (PEG3) linker.
PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ligase.[8] This proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Mal-amido-PEG3-alcohol Conjugation Reactions
Welcome to the technical support center for Mal-amido-PEG3-alcohol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during the conjugation of thiol-containing molecules to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low or no conjugation efficiency is a common problem that can be attributed to several factors, from reagent stability to reaction conditions. A systematic approach to troubleshooting this issue is crucial.
Potential Causes & Solutions:
-
Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive for conjugation.[1][2][3]
-
Solution: Prepare solutions of this compound fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before initiating the conjugation.[2][3] For short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[1] Storing maleimide-functionalized nanoparticles for 7 days at 4°C can lead to a ~10% loss in reactivity, while storage at 20°C can result in a ~40% loss.[4]
-
-
Inactive or Oxidized Thiols: The thiol (sulfhydryl) group on your molecule of interest may not be available for reaction.
-
Potential Cause: Disulfide bonds may have formed within your protein or peptide, or the free thiol may have been oxidized.
-
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is a good option as it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.[2]
-
DTT (dithiothreitol): A strong reducing agent, but excess DTT must be removed before conjugation to prevent it from reacting with your this compound.[2]
-
-
Preventing Re-oxidation:
-
-
Suboptimal Reaction Conditions: The pH and stoichiometry of the reaction are critical for success.
-
pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2] Below pH 6.5, the reaction rate slows down. Above pH 7.5, the maleimide group is more prone to hydrolysis, and side reactions with primary amines (like lysine (B10760008) residues) become more likely.[2][3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2]
-
Stoichiometry: The molar ratio of maleimide to thiol can significantly affect conjugation efficiency. An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A common starting point for labeling proteins is a 10-20 fold molar excess of the maleimide-containing molecule.[2] However, for larger molecules or nanoparticles, steric hindrance can be a factor, and the optimal ratio may be lower. For example, a 2:1 maleimide to thiol ratio was found to be optimal for a small peptide, while a 5:1 ratio was best for a larger nanobody.[4]
-
Question 2: How can I minimize side reactions during conjugation?
Answer: Side reactions can lead to a heterogeneous product mixture, complicating purification and analysis. Understanding and controlling these side reactions is key to obtaining a pure conjugate.
Common Side Reactions & Prevention Strategies:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1][3]
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can lead to the transfer of the payload to other thiol-containing molecules, a significant issue for in vivo applications like antibody-drug conjugates (ADCs).[1][3][5]
-
Solution: After the conjugation reaction, the thiosuccinimide ring can be hydrolyzed to form a stable, ring-opened structure that is not susceptible to the retro-Michael reaction.[1][3][6] This can be achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C until hydrolysis is complete, followed by re-neutralization.[3]
-
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting conjugate can rearrange to form a stable six-membered thiazine ring.[3][7]
-
Solution: This side reaction is promoted under basic conditions.[7][8] Performing the conjugation at a more acidic pH (around 5) can prevent the formation of thiazine impurities.[7] Alternatively, acetylation of the N-terminal cysteine can block this rearrangement.[7] It is also advisable to avoid using N-terminal cysteines for conjugation where a stable succinimidyl thioether linkage is desired.[7]
-
Question 3: How do I confirm my conjugation was successful and how do I purify the final product?
Answer: Post-reaction analysis and purification are essential steps to ensure you have the desired product.
Confirmation and Purification:
-
Quantification of Free Thiols: Ellman's reagent (DTNB) can be used to measure the concentration of free sulfhydryl groups before and after the reaction to determine the extent of conjugation.[2]
-
Purification: The choice of purification method depends on the size and properties of your final conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for separating the larger conjugate from smaller, unreacted molecules.[2]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities.
-
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Range/Value | Rationale |
| pH | 6.5 - 7.5 | Balances reaction rate and minimizes side reactions (hydrolysis, reaction with amines).[1][2] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for proteins) | Drives the reaction to completion. May need optimization for different molecules.[2] |
| 2:1 to 5:1 (for peptides/nanobodies) | Optimal ratios can be lower for smaller molecules to avoid excess unreacted maleimide.[4] | |
| Reaction Time | 2 hours at Room Temperature or Overnight at 4°C | Common incubation times, but should be optimized for specific reactants.[2] |
| Solvent for Maleimide Stock | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide group.[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Thiol Reduction (TCEP)
-
Prepare your protein or peptide solution in a degassed buffer (e.g., PBS, pH 7.2).
-
Add TCEP to the solution to a final concentration of 1-5 mM. A 2-5 fold molar excess over the thiol concentration is typical.
-
Incubate at room temperature for 30-60 minutes.
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[2]
Protocol 2: General Maleimide-Thiol Conjugation Protocol
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution.[2][3]
-
Add the desired molar excess of the this compound solution to the reduced protein/peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight, with gentle mixing.[2]
-
(Optional) Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[2]
-
Proceed with the purification of the conjugate using an appropriate method such as size exclusion chromatography.[2]
Visualizations
Experimental Workflow
Caption: General experimental workflow for this compound conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bachem.com [bachem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing PROTAC Synthesis with Mal-amido-PEG3-alcohol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to streamline the synthesis of Proteolysis Targeting Chimeras (PROTACs) using the Mal-amido-PEG3-alcohol linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in PROTAC synthesis?
This compound is a heterobifunctional linker used in the modular synthesis of PROTACs.[1] It features a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups, typically from a cysteine residue on a target protein ligand (warhead), and a terminal alcohol group.[2] The alcohol can be further functionalized, for example, by converting it to an acid, which can then be coupled to an amine-containing E3 ligase ligand via amide bond formation. The PEG3 (polyethylene glycol) portion of the linker enhances the aqueous solubility and can improve the cell permeability of the final PROTAC molecule.[2][3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure its reactivity, this compound should be stored under dry conditions at -20°C for the long term.[2][4] For short-term storage (days to weeks), it can be kept at 0-4°C.[4] When preparing solutions, it is recommended to use anhydrous solvents like DMSO or DMF.[5][6] Aqueous solutions of maleimides are prone to hydrolysis, especially at neutral to high pH, which renders the maleimide group inactive.[5][6][] Therefore, aqueous solutions should be prepared fresh and used immediately.
Q3: What is the optimal pH for the maleimide-thiol conjugation reaction?
The reaction between a maleimide and a thiol group is most efficient and selective within a pH range of 6.5 to 7.5.[5][][8] At a pH below 6.5, the reaction rate decreases. Conversely, at a pH above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity.[5][][8]
Q4: How can I improve the in vivo stability of the PROTAC formed with a maleimide linker?
The thiosuccinimide bond formed from the maleimide-thiol reaction can be reversible in a thiol-rich environment, such as inside a cell with high concentrations of glutathione, through a retro-Michael reaction.[5] To enhance stability, the succinimide (B58015) ring of the conjugate can be intentionally hydrolyzed to its ring-opened succinamic acid form.[9][10] This ring-opened structure is significantly more stable and resistant to thiol exchange.[9][10] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., 8.5-9.0).[5]
Troubleshooting Guides
Problem 1: Low or No Conjugation of this compound to the Thiol-Containing Ligand
| Possible Cause | Solution |
| Maleimide Hydrolysis | The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it inactive.[5][] Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[6] |
| Inaccessible or Oxidized Thiols | The target cysteine residue on your ligand may be sterically hindered or may have formed a disulfide bond.[5] Perform a reduction step prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which does not contain free thiols and does not need to be removed before adding the maleimide linker.[11] |
| Suboptimal Reaction pH | The reaction is most efficient at a pH of 6.5-7.5.[][8] Ensure your reaction buffer is within this range. At lower pH, the reaction is slow, while at higher pH, hydrolysis and side reactions with amines can occur.[5][] |
| Insufficient Molar Excess of Linker | The reaction may not go to completion if there is an insufficient amount of the maleimide linker.[5] A 10-20 fold molar excess of the maleimide linker relative to the thiol-containing ligand is a common starting point, but this may need to be optimized for your specific molecules.[11] |
Problem 2: Poor Yield in the Final Amide Coupling Step
| Possible Cause | Solution |
| Inefficient Carboxylic Acid Activation | The terminal carboxylic acid (after conversion from the alcohol) on the linker-warhead conjugate must be activated for efficient amide bond formation. Use a reliable coupling agent such as HATU in the presence of a non-nucleophilic base like DIPEA.[12] Ensure all reagents and solvents are anhydrous. |
| Degradation of Reactants | Ensure the linker-warhead conjugate and the E3 ligase ligand are pure and have not degraded during storage or previous reaction steps. Verify the integrity of your starting materials using LC-MS. |
| Steric Hindrance | The coupling sites on either the linker-warhead conjugate or the E3 ligase ligand may be sterically hindered, preventing efficient reaction. It may be necessary to explore alternative linker attachment points on your ligands. |
Problem 3: Instability of the Final PROTAC Conjugate
| Possible Cause | Solution |
| Retro-Michael Reaction (Thiol Exchange) | The thiosuccinimide linkage is susceptible to cleavage in the presence of endogenous thiols like glutathione.[5] To increase stability, consider a post-conjugation hydrolysis step to open the succinimide ring. Adjust the pH of the purified conjugate solution to 8.5-9.0 and incubate at room temperature, monitoring the ring-opening by mass spectrometry.[5][9] |
| General Chemical Instability | PROTACs can be large molecules with multiple functional groups that may be susceptible to degradation.[13] Ensure proper purification to remove any catalysts or reagents from the synthesis that could promote degradation. Store the final purified PROTAC at -20°C or -80°C as a solid or in an anhydrous solvent like DMSO. |
Quantitative Data Summary
The stability of the maleimide-thiol linkage is a critical factor for the in vivo efficacy of a PROTAC. The following table summarizes illustrative data on the stability of maleimide-based conjugates.
| Conjugate Type | Condition | Time | Intact Conjugate Remaining (%) | Reference |
| Maleimide-based ADC | Incubation in human plasma at 37°C | 7 days | ~50% | [9] (Illustrative) |
| Maleamic methyl ester-based ADC | Incubation with excess N-acetylcysteine (NAC) at 37°C | 21 days | ~96.2% | [14] |
| Traditional Maleimide-based ADC | Incubation with excess N-acetylcysteine (NAC) at 37°C | 21 days | ~90% | [14] |
Experimental Protocols
Protocol 1: General Two-Step Synthesis of a PROTAC using this compound
This protocol outlines a general approach. The alcohol group on the linker is first oxidized to a carboxylic acid to create Mal-amido-PEG3-acid, which is then used in the synthesis.
Step 1: Conjugation of Mal-amido-PEG3-acid to a Thiol-Containing Target-Binding Ligand (TBL)
-
Reaction Setup: Dissolve the thiol-containing TBL and a 1.5-fold molar excess of Mal-amido-PEG3-acid in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be used to ensure the solubility of all reactants.[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. The maleimide group will selectively react with the thiol group on the TBL to form a stable thioether bond.[12]
-
Monitoring: Track the reaction progress using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the TBL-linker conjugate.
-
Purification: Once the reaction is complete, purify the TBL-linker conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Amide Coupling of the TBL-Linker to an Amine-Containing E3 Ligase Ligand (E3L)
-
Activation of Carboxylic Acid: Dissolve the purified TBL-linker conjugate in an anhydrous organic solvent (e.g., DMF). Add 1.2 equivalents of a coupling agent, such as HATU, and 2 equivalents of a base like DIPEA (N,N-Diisopropylethylamine). Stir for 15 minutes at room temperature to activate the terminal carboxylic acid of the PEG linker.[12]
-
Amide Bond Formation: To the activated TBL-linker, add 1 equivalent of the amine-containing E3L.[12]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.[12]
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Upon completion, purify the final PROTAC using RP-HPLC.
Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for all samples.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blot: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Also, probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
Visualizations
Caption: Experimental workflow for a two-step PROTAC synthesis.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-PEG3-alcohol, 146551-23-7 | BroadPharm [broadpharm.com]
- 3. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Mal-amido-PEG3-alcohol stability issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues and other common challenges encountered when working with Mal-amido-PEG3-alcohol in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The two main stability issues associated with this compound, and maleimide (B117702) compounds in general, are:
-
Hydrolysis of the maleimide ring: In aqueous solutions, especially at neutral to alkaline pH, the maleimide ring can undergo hydrolysis.[1][2][3][4] This ring-opening reaction forms a maleamic acid derivative that is unreactive towards thiols, thus preventing conjugation.[1][4]
-
Instability of the thiol-maleimide adduct: The thioether bond formed after conjugation of the maleimide to a thiol group (e.g., on a cysteine residue) can be reversible.[5][6][7][8][9] This can lead to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, resulting in the dissociation of the conjugate.[5][6][7][8]
Q2: How should I store this compound to ensure its stability?
To maintain the reactivity of this compound, it is crucial to protect it from moisture and light.[10][11]
-
Solid Form: Store the solid compound desiccated at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[12]
-
In Solution: It is highly recommended to prepare aqueous solutions of this compound immediately before use.[1][13] If a stock solution is necessary, dissolve it in an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C for up to a month, protected from light.[10][11][14] Avoid long-term storage in aqueous buffers.[1][13]
Q3: What is the optimal pH for conjugation reactions with this compound?
The ideal pH range for the reaction between a maleimide and a thiol is 6.5-7.5.[1][10][13]
-
Below pH 6.5: The reaction rate slows down because the thiol group is less likely to be in its reactive thiolate anion form.[13]
-
Above pH 7.5: The maleimide becomes more susceptible to hydrolysis, and the chemoselectivity for thiols decreases, leading to potential side reactions with amines (e.g., lysine (B10760008) residues).[1][13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][13]
Q4: My conjugation efficiency is low. What are the possible causes and solutions?
Low conjugation efficiency can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group may have hydrolyzed prior to the reaction.
-
Thiol Oxidation: The thiol groups on your protein or peptide may have oxidized to form disulfide bonds, which are unreactive with maleimides.[13]
-
Solution: Reduce disulfide bonds using a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[13] If using DTT (dithiothreitol), it must be removed before conjugation to prevent it from reacting with the maleimide.[13] Including a chelating agent like EDTA (1-5 mM) in your buffer can help prevent metal-catalyzed oxidation.[13]
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact efficiency.[13]
-
Suboptimal pH: The reaction is pH-dependent.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[13]
-
Q5: How can I improve the stability of the final conjugate and prevent the retro-Michael reaction?
Several strategies can be employed to stabilize the thiosuccinimide linkage formed after conjugation:
-
Post-conjugation Hydrolysis: The thiosuccinimide ring can be intentionally hydrolyzed after the conjugation reaction.[15] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[1][15] This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 9.2) for a period of time.[16]
-
Transcyclization: In the presence of a nearby primary amine, such as an N-terminal cysteine, the thiosuccinimide can undergo a transcyclization reaction to form a more stable six-membered ring.[5][6] This can be promoted by extended incubation times in a buffered solution.[5][6]
-
Use of Stabilizing Maleimides: "Self-hydrolyzing" maleimides, which have groups that catalyze the hydrolysis of the thiosuccinimide ring, can be used to form more stable conjugates.[9][16] While this compound itself is a standard maleimide, this is a relevant concept in the field.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low conjugation | Hydrolysis of this compound before reaction. | Prepare fresh aqueous solutions of the reagent immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C.[10][11] |
| Oxidation of thiol groups on the target molecule. | Reduce disulfide bonds with TCEP prior to conjugation. Degas buffers and include EDTA to prevent re-oxidation.[13] | |
| Incorrect reaction pH. | Ensure the reaction buffer is maintained between pH 6.5 and 7.5.[1][13] | |
| Presence of interfering substances in the buffer. | Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) or primary/secondary amines.[1][10] | |
| Conjugate is unstable and degrades over time | Retro-Michael reaction (thiol exchange) is occurring. | After conjugation, intentionally hydrolyze the thiosuccinimide ring by incubating at a slightly basic pH to form a stable ring-opened product.[15][16] |
| Presence of excess thiols in the environment (e.g., in vivo with glutathione). | Consider post-conjugation hydrolysis to stabilize the linkage.[15] | |
| Side reactions observed | Reaction with primary amines (e.g., lysine). | Perform the conjugation at a pH below 7.5 to maintain selectivity for thiols.[1][13] |
| Thiazine rearrangement with N-terminal cysteine. | Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated.[17] Alternatively, acetylate the N-terminal cysteine.[17] |
Quantitative Data Summary
Table 1: Influence of pH on Maleimide Hydrolysis
| pH | Relative Hydrolysis Rate | Reference |
| < 6.5 | Slow | [13] |
| 6.5 - 7.5 | Moderate | [1][4] |
| > 7.5 | Increases with increasing pH | [1][2][3] |
| ~12 | Arrest in the rate of reaction observed | [2][18] |
Table 2: Half-lives of Thiol-Maleimide Adducts (Illustrative Examples)
| Adduct | Condition | Half-life (t½) | Reference |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | 20-80 hours | [8] |
| Self-hydrolyzing maleimide conjugate | pH 7, room temperature | 20 minutes | [16] |
| Standard maleimide conjugate | N-acetyl cysteine buffer, pH 8, 37°C | Significant drug loss over two weeks | [16] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES) at a pH of 7.0-7.5.[10][11] The buffer should be free of thiols and primary/secondary amines.[1][10] A protein concentration of 1-10 mg/mL is recommended.[19]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them.
-
-
This compound Preparation:
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide.[13]
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[13]
-
Protocol 2: Post-Conjugation Hydrolysis for Adduct Stabilization
-
Following the conjugation and purification steps in Protocol 1, exchange the buffer of the purified conjugate to a buffer with a pH of 8.5-9.2 (e.g., borate (B1201080) buffer).
-
Incubate the conjugate solution at room temperature or 37°C.
-
Monitor the hydrolysis of the thiosuccinimide ring by mass spectrometry. The reaction is complete when the mass of the conjugate has increased by 18 Da (the mass of a water molecule). Complete hydrolysis can take several hours.[16]
-
Once hydrolysis is complete, exchange the buffer back to a neutral pH for storage or downstream applications.
Visualizations
Caption: Key stability pathways for this compound.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. creativepegworks.com [creativepegworks.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. bachem.com [bachem.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. lumiprobe.com [lumiprobe.com]
Technical Support Center: Hydrolysis of Mal-amido-PEG3-alcohol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the hydrolysis of the maleimide (B117702) group in Mal-amido-PEG3-alcohol. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency with this compound?
Answer:
Low conjugation efficiency can be attributed to several factors, primarily related to the stability of the maleimide group.
-
Potential Cause 1: Maleimide Hydrolysis. The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1] This hydrolysis reaction opens the maleimide ring to form a non-reactive maleamic acid.[2]
-
Potential Cause 2: Thiol Oxidation. The sulfhydryl group of the cysteine residue you are targeting can oxidize to form disulfide bonds, which are unreactive with maleimides.
-
Solution: Ensure your protein or peptide has been adequately reduced prior to conjugation. The use of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is recommended as it does not need to be removed before adding the maleimide reagent.[1] Including a chelating agent such as EDTA (1-5 mM) in the buffer can also help prevent metal-catalyzed oxidation.[1]
-
-
Potential Cause 3: Suboptimal pH. The pH of the reaction is critical for efficient and specific conjugation.
-
Solution: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[1] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and the maleimide can also react with primary amines (e.g., lysine (B10760008) residues).[3] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
-
Question: My conjugate appears to be losing its payload over time. What is causing this instability?
Answer:
The instability of the formed thioether linkage is a known challenge and can be due to a retro-Michael reaction.
-
Potential Cause: Retro-Michael Reaction (Thiol Exchange). The Michael addition reaction between the maleimide and the thiol is reversible. In a physiological environment rich in thiols like glutathione, the formed succinimidyl thioether can revert to the maleimide and thiol, leading to the exchange of the payload with other thiol-containing molecules.[2]
-
Solution 1: Post-conjugation Hydrolysis. After conjugation, the succinimide (B58015) ring of the thioether adduct can be intentionally hydrolyzed. This ring-opening creates a stable, non-reversible product that is no longer susceptible to the retro-Michael reaction.[4][5] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 8.5-9.0) for a controlled period.
-
Solution 2: Use of Stabilized Maleimides. For future experiments, consider using next-generation maleimides that are designed to undergo rapid hydrolysis post-conjugation or form more stable linkages.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound?
A1: The chemical structure of this compound is shown below. It consists of a maleimide group, an amido linker, a polyethylene (B3416737) glycol (PEG) spacer with three ethylene (B1197577) glycol units, and a terminal alcohol group.[7]
Q2: What is the primary mechanism of maleimide hydrolysis?
A2: The hydrolysis of the maleimide ring is a bimolecular reaction involving the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring.[8][9] This leads to the opening of the ring and the formation of a maleamic acid derivative, which is unreactive towards thiols.[2]
Q3: How does pH affect the stability of the maleimide group in this compound?
A3: The rate of maleimide hydrolysis is highly dependent on pH. In acidic conditions (below pH 4), the rate of hydrolysis is relatively slow and independent of pH.[8][9] In the pH range of 7 to 9, the rate of hydrolysis is proportional to the hydroxide ion concentration, meaning it increases as the pH becomes more alkaline.[8][9]
Q4: Can I store this compound in an aqueous buffer?
A4: Long-term storage of this compound in aqueous solutions is not recommended due to the risk of hydrolysis.[10] For storage, it is best to keep the compound as a dry solid or dissolved in a dry, biocompatible organic solvent such as DMSO or DMF at -20°C.[11]
Q5: How can I monitor the hydrolysis of the maleimide group during my experiments?
A5: Several analytical techniques can be used to monitor maleimide hydrolysis:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate the intact maleimide from its hydrolysis product, the maleamic acid.[12][13]
-
Mass Spectrometry (MS): MS can be used to identify the mass difference between the intact maleimide and its hydrolyzed form (an increase of 18 Da).[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to observe the disappearance of the characteristic maleimide vinyl protons (around 6.7-6.9 ppm) and the appearance of new peaks corresponding to the ring-opened product.[16][17]
Data Presentation
The following table summarizes the hydrolysis half-life of N-ethylmaleimide, a structurally similar compound to the reactive end of this compound, at different pH values. This data can be used as an estimate for the stability of this compound in aqueous solutions.
| pH | Temperature (°C) | Half-life (hours) |
| 7.0 | 37 | ~14 |
| 7.4 | 37 | ~6 |
| 8.0 | 37 | ~2 |
| 8.5 | 25 | ~0.5 |
Note: Data is for N-ethylmaleimide and should be considered an approximation for this compound.
Experimental Protocols
Protocol 1: Monitoring Maleimide Hydrolysis by RP-HPLC
This protocol describes a general method for monitoring the hydrolysis of this compound over time.
Materials:
-
This compound
-
Aqueous buffers of desired pH (e.g., phosphate-buffered saline at pH 6.5, 7.4, and 8.5)
-
Anhydrous DMSO
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Initiate the hydrolysis by diluting the stock solution into the different pH buffers to a final concentration of 1 mM.
-
Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each reaction and quench the hydrolysis by adding an equal volume of Mobile Phase A.
-
Analyze the samples by RP-HPLC. A typical gradient could be 5-95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 302 nm for the maleimide group).
-
Quantify the peak areas of the intact this compound and its hydrolyzed product to determine the rate of hydrolysis.
Protocol 2: Confirmation of Conjugate Stability via Post-Conjugation Hydrolysis
This protocol outlines a method to enhance the stability of a maleimide-thiol conjugate.
Materials:
-
Purified maleimide-thiol conjugate
-
Buffer with a slightly alkaline pH (e.g., 0.1 M sodium phosphate, pH 8.5)
-
Desalting column or dialysis cassette
-
Buffer for final formulation (e.g., PBS, pH 7.4)
Procedure:
-
After the initial conjugation reaction and purification of the conjugate, exchange the buffer to the alkaline buffer (pH 8.5).
-
Incubate the conjugate solution at room temperature for 2-4 hours to promote the hydrolysis of the succinimide ring.
-
Monitor the completion of the ring-opening by mass spectrometry (looking for an 18 Da mass increase on the linker).
-
Once the hydrolysis is complete, exchange the buffer back to the desired final formulation buffer (pH 7.4) using a desalting column or dialysis.
-
The resulting ring-opened conjugate will have enhanced stability against thiol exchange.
Visualizations
Caption: Hydrolysis pathway of the maleimide group in this compound.
Caption: Experimental workflow for conjugation and stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound | C13H20N2O6 | CID 121405568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. encapsula.com [encapsula.com]
- 11. medkoo.com [medkoo.com]
- 12. raineslab.com [raineslab.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Preventing off-target effects with Mal-amido-PEG3-alcohol linkers
Welcome to the technical support center for Mal-amido-PEG3-alcohol linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of these linkers and to help troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its primary applications?
A this compound is a heterobifunctional crosslinker used in bioconjugation.[1] It consists of three key components:
-
A maleimide (B117702) group , which selectively reacts with thiol (sulfhydryl) groups on molecules like cysteine residues in proteins.[2]
-
A polyethylene glycol (PEG) spacer (with three ethylene (B1197577) glycol units), which enhances the solubility and biocompatibility of the resulting conjugate.[2][3]
-
A terminal alcohol (hydroxyl) group , which can be used for further derivatization or as a point of attachment for other molecules.[4][5]
The primary applications for this linker are in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][6] In ADCs, it connects a cytotoxic drug to an antibody, while in PROTACs, it links a target protein-binding ligand to an E3 ubiquitin ligase ligand.[3][6]
Q2: What are the main off-target effects associated with maleimide-based linkers and how does the this compound linker address these?
The primary off-target effect of maleimide-based linkers is driven by the instability of the thioether bond formed upon conjugation. This bond can undergo a retro-Michael reaction , particularly in the presence of endogenous thiols like glutathione (B108866) in the plasma.[7] This can lead to deconjugation of the payload and subsequent off-target binding to other molecules, reducing efficacy and increasing toxicity.[8]
Another potential side reaction is the hydrolysis of the maleimide ring itself, rendering it inactive for conjugation.[7] At pH values above 7.5, maleimides can also lose their selectivity for thiols and react with amines, such as lysine (B10760008) residues.
The this compound linker, like other advanced maleimide linkers, aims to mitigate these effects. The stability of the maleimide-thiol conjugate can be significantly enhanced by the hydrolysis of the succinimide (B58015) ring to a more stable ring-opened succinamic acid derivative.[7] While specific data on the "amido" group's influence in this compound is not extensively published, N-substituents on the maleimide can influence the rate of this stabilizing hydrolysis.[9] For instance, electron-withdrawing groups can accelerate this hydrolysis, leading to more stable conjugates.[8]
Q3: What are the optimal reaction conditions for conjugation with a this compound linker?
For efficient and selective conjugation of the maleimide group to a thiol, the reaction should be performed under the following conditions:
-
pH: A pH range of 6.5-7.5 is optimal for the selective reaction of maleimides with thiols.[2] At higher pH, the reaction with amines becomes more prevalent.
-
Temperature: The reaction is typically carried out at room temperature or 4°C.
-
Solvent: The linker should be dissolved in a dry, biocompatible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[4]
-
Reducing Agent: If the thiol groups on the protein are present as disulfide bonds, a reduction step is necessary prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not contain a thiol and does not need to be removed before adding the maleimide linker. DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation | 1. Inactive Maleimide Linker: The maleimide ring may have hydrolyzed due to moisture. | - Store the linker under dry conditions at -20°C. - Prepare fresh solutions of the linker in anhydrous DMSO or DMF immediately before use. |
| 2. Oxidized Thiols: The thiol groups on the protein may have formed disulfide bonds. | - Perform a reduction step with TCEP or DTT prior to conjugation. - Degas buffers to remove oxygen and consider adding a chelating agent like EDTA to prevent metal-catalyzed oxidation. | |
| 3. Incorrect pH: The reaction pH is outside the optimal range of 6.5-7.5. | - Ensure the reaction buffer is within the recommended pH range. | |
| Poor Solubility of Conjugate | 1. Hydrophobic Payload/Ligand: The attached molecule is highly hydrophobic, leading to aggregation. | - The PEG3 spacer is designed to improve solubility, but for extremely hydrophobic molecules, a longer PEG chain may be necessary. - Consider formulation strategies, such as the use of co-solvents, if compatible with the application. |
| Off-Target Effects/Instability in vivo | 1. Retro-Michael Reaction: The thioether bond is reversing, leading to payload deconjugation. | - After conjugation, consider a post-conjugation hydrolysis step (e.g., incubation at a slightly elevated pH) to open the succinimide ring and form a more stable bond.[7] - Purify the conjugate promptly after the reaction to remove unreacted components. |
| 2. Reaction with Amines: The conjugation was performed at a pH > 7.5. | - Strictly maintain the reaction pH between 6.5 and 7.5. |
Quantitative Data
| N-Substituent on Maleimide | Thiol Conjugate | Incubation Conditions | Half-life of Conversion | Reference |
| N-ethyl maleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | 18 h | [9] |
| N-phenyl maleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | 3.1 h | [9] |
| N-aminoethyl maleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Glutathione | - (Favors ring-opening) | [9] |
| N-ethyl maleimide (NEM) | N-acetyl-L-cysteine (NAC) | Glutathione | 258 h | [9] |
Note: The rate of retro-Michael reaction and hydrolysis is dependent on the specific thiol and the N-substituent of the maleimide.
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugation
This protocol describes a general method for conjugating a thiol-containing drug to an antibody using a this compound linker. The terminal alcohol of the linker is assumed to be pre-functionalized with the drug.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Mal-amido-PEG3-Drug conjugate
-
Reducing agent (e.g., TCEP)
-
Reaction Buffer: Phosphate buffer (50 mM), pH 7.2, with 150 mM NaCl and 2 mM EDTA
-
Quenching solution (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Reduction (if necessary):
-
To the antibody solution, add a 10-20 fold molar excess of TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
-
Conjugation:
-
Dissolve the Mal-amido-PEG3-Drug conjugate in a minimal amount of anhydrous DMSO.
-
Add the dissolved drug-linker to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching:
-
Add a 10-fold molar excess of the quenching solution (e.g., N-acetylcysteine) relative to the drug-linker to react with any excess maleimide.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and quenching reagent.
-
-
Characterization:
-
Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, mass spectrometry, and HPLC.
-
Protocol 2: General Procedure for PROTAC Synthesis
This protocol outlines a general approach for the synthesis of a PROTAC using a this compound linker, where the alcohol is functionalized with one of the ligands (e.g., for the target protein) and the maleimide is reacted with a thiol-containing E3 ligase ligand.
Materials:
-
Thiol-containing E3 ligase ligand
-
Mal-amido-PEG3-Target Ligand conjugate
-
Anhydrous DMF or DMSO
-
Reaction buffer: As described in Protocol 1
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution of Reactants:
-
Dissolve the thiol-containing E3 ligase ligand in the reaction buffer.
-
Dissolve the Mal-amido-PEG3-Target Ligand conjugate in a minimal amount of anhydrous DMSO.
-
-
Conjugation:
-
Add the dissolved Mal-amido-PEG3-Target Ligand to the solution of the E3 ligase ligand. A slight molar excess of the maleimide-containing component (1.1-1.5 fold) is often used.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the PROTAC using reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
-
Visualizations
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Pathways of maleimide conjugate instability and stabilization.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. precisepeg.com [precisepeg.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
Technical Support Center: Optimizing Mal-amido-PEG3-alcohol Reactions
Welcome to the technical support center for Mal-amido-PEG3-alcohol and other maleimide-containing reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their bioconjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Troubleshooting Guide: Low Reaction Yield
Low conjugation efficiency is a frequent issue in maleimide-thiol reactions. The following sections break down potential causes and provide actionable solutions to improve the yield of your this compound reactions.
Issue 1: Inactive Maleimide (B117702) Reagent
The maleimide group is susceptible to hydrolysis, which renders it unreactive towards thiols.[1][2][3]
Solutions:
-
Proper Storage: Store your this compound reagent at -20°C in a desiccated, dark environment.[1][4]
-
Solvent Choice: For long-term storage, dissolve the maleimide reagent in a dry, water-miscible solvent such as DMSO or DMF.[1][3] Avoid storing maleimides in aqueous solutions.[1][2]
-
Fresh Preparation: Always prepare aqueous solutions of the maleimide reagent immediately before use.[1][3]
Issue 2: Unavailability of Free Thiols
The target thiol groups on your protein, peptide, or other molecule may not be available for reaction.
Solutions:
-
Disulfide Bond Reduction: Proteins often have cysteine residues linked as disulfide bonds, which are unreactive with maleimides.[5] Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to cleave these bonds and generate free thiols.[3][5][6] TCEP is advantageous as it does not contain thiols and typically does not need to be removed before the conjugation reaction.[7][8] If using DTT or β-mercaptoethanol, they must be completely removed before adding the maleimide reagent.[2][7][8]
-
Preventing Oxidation: Thiols can re-oxidize to form disulfide bonds, especially in the presence of oxygen and metal ions.[2]
Issue 3: Suboptimal Reaction Conditions
The efficiency and selectivity of the maleimide-thiol reaction are highly dependent on the reaction conditions.
Solutions:
-
pH Control: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][2][6]
-
Below pH 6.5, the reaction rate decreases as the thiol is less likely to be in its reactive thiolate form.[2]
-
Above pH 7.5, the maleimide group is more susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more prevalent.[1][2][8] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][6]
-
-
Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion.[2] A 10 to 20-fold molar excess of the maleimide is a common starting point for protein labeling.[2][3] However, the optimal ratio can be influenced by factors like steric hindrance and should be determined empirically for your specific system.[2] For some molecules, a lower molar excess (e.g., 2:1 or 5:1) may be optimal.[6][10]
-
Reaction Time and Temperature: Reactions are typically incubated for 2 hours at room temperature or overnight at 4°C.[2][6] Performing a time-course experiment can help determine the optimal reaction time for your specific molecules.[2]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this compound?
The reaction proceeds via a Michael addition, where a thiol group (typically from a cysteine residue) attacks the carbon-carbon double bond of the maleimide ring, forming a stable thioether bond.
Q2: What buffers can I use for the conjugation reaction?
Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used, provided they are within the recommended pH range of 6.5-7.5.[2][5] Ensure that the buffer is free of any extraneous thiols.[1][2]
Q3: How can I confirm that my protein's disulfide bonds are reduced?
You can use Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in your protein sample before and after the reduction step.[2]
Q4: My final conjugate is not stable. What could be the cause?
The thioether bond formed in the maleimide-thiol reaction can be reversible through a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in vivo.[1][3][11][12] This can lead to the deconjugation of your payload.
To improve stability, the thiosuccinimide ring of the conjugate can be hydrolyzed after the initial reaction.[11] This is typically achieved by adjusting the pH to 8.5-9.0 and incubating the conjugate solution.[3] The resulting ring-opened product is much more stable and not susceptible to the retro-Michael reaction.[11]
Q5: I am conjugating to a peptide with an N-terminal cysteine and observing an unexpected side product. What is happening?
When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a thiazine (B8601807) rearrangement.[2][13] This is more prominent at physiological or higher pH.[2] To avoid this, consider performing the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated, acetylating the N-terminus, or if possible, avoiding the use of peptides with N-terminal cysteines for conjugation.[2][13]
Q6: How do I remove excess, unreacted this compound after the reaction?
Excess maleimide reagent and other small molecules can be removed using several methods depending on the size and properties of your conjugate:
-
Size Exclusion Chromatography (SEC): Methods like using a desalting column (e.g., PD-10 or Zeba™ Spin) are very common for purifying protein conjugates.[2][6]
-
Dialysis or Tangential Flow Filtration (TFF): These are effective for removing small molecule impurities from large protein conjugates.[2]
-
High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution purification.[2][5]
Data Presentation
Table 1: Influence of pH on Maleimide Reaction Specificity and Stability
| pH Range | Reaction with Thiols | Reaction with Amines | Maleimide Hydrolysis | Recommendation |
| < 6.5 | Slower reaction rate[2] | Negligible | Low | Not optimal due to slow kinetics. |
| 6.5 - 7.5 | Optimal and fast [1][2] | Minimal (Thiol reaction is ~1000x faster at pH 7.0)[1][6] | Moderate, increases with pH[1][8] | Recommended for optimal yield and selectivity. |
| > 7.5 | Fast | Competitive reaction occurs[1][2] | Significant increase[8] | Not recommended due to loss of selectivity and maleimide instability. |
Table 2: Common Reducing Agents for Disulfide Bonds
| Reducing Agent | Characteristics | Removal Required Before Maleimide Addition? |
| TCEP | Odorless, stable, and effective over a wide pH range.[6] | No, it does not contain a thiol group.[7][8] |
| DTT | Strong reducing agent, optimal at pH > 7.[2] Contains thiol groups. | Yes, must be completely removed.[2][7] |
| β-mercaptoethanol | Volatile with a strong odor. Contains a thiol group. | Yes, must be completely removed.[7] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general workflow. Optimization of molar ratios, reaction times, and temperatures is recommended for each specific application.
-
Reagent Preparation:
-
Reduction of Disulfide Bonds (if necessary):
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To quench any excess maleimide, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added.[2]
-
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) if applicable, for instance by UV-Vis spectrophotometry if the conjugated molecule has a distinct absorbance.[2]
-
Store the purified conjugate under appropriate conditions, typically at 4°C for short-term or -20°C/-80°C for long-term storage, often with cryoprotectants.[14]
-
Visualizations
Caption: General experimental workflow for maleimide-thiol conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. bachem.com [bachem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG3-alcohol
Welcome to the technical support center for Mal-amido-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on common challenges and questions related to the use of this reagent in bioconjugation and other applications.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can arise from several factors related to reagent stability, the state of your target molecule, or reaction conditions.
1. Inactive Maleimide (B117702) Reagent:
-
Cause: The maleimide group is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH.[1][2] This ring-opening reaction renders the reagent unable to react with thiols.[1]
-
Solution:
-
Always prepare solutions of this compound fresh in an anhydrous, biocompatible solvent like DMSO or DMF and add it to your reaction buffer immediately before starting the conjugation.[2][3]
-
Avoid storing the maleimide reagent in aqueous buffers.[1] If short-term aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C.[2]
-
2. Unavailable Thiol Groups:
-
Cause: The target cysteine residues on your protein or peptide may have formed disulfide bonds, which are unreactive with maleimides.[2][4] This oxidation can be catalyzed by divalent metals.[2]
-
Solution:
-
Reduce Disulfide Bonds: Before conjugation, treat your protein with a reducing agent.
-
TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred agent because it is stable, odorless, and does not contain thiols, meaning it doesn't need to be removed before adding the maleimide reagent.[2]
-
DTT (dithiothreitol): A powerful reducing agent, but since it contains thiols, all excess DTT must be removed (e.g., via a desalting column) before adding the this compound to prevent it from competing with your target molecule.[2][5]
-
-
Prevent Re-oxidation: Degas your buffers to remove dissolved oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.[2]
-
3. Suboptimal Reaction Conditions:
-
Cause: The pH of the reaction buffer and the molar ratio of reactants are critical for efficient conjugation.
-
Solution:
-
pH: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5.[1][6] Below pH 6.5, the reaction rate slows significantly.[2] Above pH 7.5, the risk of side reactions with amines increases.[3]
-
Molar Ratio: A 10-20 fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point.[2][3] However, this should be optimized, as steric hindrance can be a factor with larger molecules.[2][7] For example, optimal ratios have been found to be 2:1 for a small peptide and 5:1 for a larger nanobody.[8][9]
-
Question 2: My final conjugate is unstable. What is happening and how can I fix it?
Answer: The bond formed between a maleimide and a thiol (a thiosuccinimide) can be unstable under certain conditions, primarily due to a process called the retro-Michael reaction.
-
Cause: Retro-Michael Reaction (Thiol Exchange): The thioether bond of the thiosuccinimide conjugate is reversible. In a thiol-rich environment, such as in vivo where molecules like glutathione (B108866) are present, the conjugated payload can detach and be transferred to other thiols.[3] This is a major concern for applications like antibody-drug conjugates (ADCs), as it can lead to off-target toxicity.[1][10]
-
Solution: Post-Conjugation Hydrolysis: The stability of the conjugate can be dramatically increased by intentionally hydrolyzing the thiosuccinimide ring after the initial conjugation is complete.[10] The resulting ring-opened succinamic acid thioether is stable and not susceptible to the retro-Michael reaction.[1][10]
-
Method: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.0 and incubate at room temperature or 37°C.[3] Monitor the ring-opening by mass spectrometry. Once complete, re-neutralize the solution for storage or use.
-
Question 3: How can I prevent protein aggregation during PEGylation?
Answer: Protein aggregation can occur during conjugation, especially at high protein concentrations or under suboptimal buffer conditions. The PEG chain itself, while generally a stabilizer, can sometimes contribute to this issue.[11][12]
-
Cause: High protein concentrations increase intermolecular interactions.[11] Suboptimal pH or buffer composition can expose hydrophobic regions of the protein, leading to aggregation.[11]
-
Solution:
-
Optimize Protein Concentration: Work with the lowest protein concentration that is feasible for your experiment.
-
Control Reaction Rate: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which can favor the desired intramolecular modification over intermolecular cross-linking.[11]
-
Use Stabilizing Excipients: Add stabilizers to the reaction buffer. Common examples include sugars (5-10% sucrose), amino acids (50-100 mM Arginine), or low concentrations of non-ionic surfactants (0.01-0.05% Polysorbate 20).[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction? A1: The optimal pH range is 6.5-7.5.[2][6] In this range, the thiol group is sufficiently nucleophilic to react efficiently, while the primary amines (like those on lysine (B10760008) residues) remain mostly protonated and unreactive. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2][6]
Q2: How should I prepare and store this compound? A2: this compound should be stored at -20°C in a desiccated environment. For experiments, always prepare solutions fresh in an anhydrous solvent like DMSO or DMF.[3] Do not store the reagent in aqueous solutions due to the high risk of hydrolysis, which inactivates the maleimide group.[1]
Q3: What are the primary side reactions to be aware of? A3: Besides the retro-Michael reaction, the main side reactions are:
-
Hydrolysis: The maleimide ring can be opened by water, especially at pH levels above 7.5. This can happen to the unreacted linker, inactivating it.[3]
-
Reaction with Amines: At pH values above 7.5, maleimides can lose their selectivity for thiols and begin to react with primary amines, such as the side chain of lysine residues.[3][13]
-
Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide (B58015) ring, leading to a stable six-membered thiazine ring.[2][14] This is more prominent at physiological or higher pH.[2]
Q4: How can I confirm that my conjugation was successful? A4: The success of a bioconjugation reaction can be verified using several analytical techniques. Common methods include MALDI-TOF mass spectrometry to confirm the mass increase of the modified protein, UV-Vis spectroscopy if the attached molecule is a chromophore, and gel electrophoresis (SDS-PAGE) to observe the shift in molecular weight.[15] Purification and analysis can often be performed using size-exclusion chromatography (SEC).[2]
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Notes | Citations |
| Reaction pH | 6.5 - 7.5 | Optimal balance between thiol reactivity and amine non-reactivity. Reaction with thiols is ~1000x faster than with amines at pH 7.0. | [1][2][6] |
| Molar Ratio | Start with 10-20x molar excess of maleimide. | Should be optimized for each specific molecule. Steric hindrance can be a factor. Optimal ratios of 2:1 (peptide) and 5:1 (nanobody) have been reported. | [2][8][9] |
| Reaction Time | 2 hours at RT or overnight at 4°C | A common starting point; should be optimized for specific reactants. | [2] |
| Reducing Agent | TCEP | Preferred over DTT as it does not require removal prior to conjugation. | [2][5] |
| Buffer Additive | 1-5 mM EDTA | Chelates divalent metal ions that can catalyze thiol oxidation. | [2] |
| Post-conjugation Stabilization | Adjust to pH 8.5 - 9.0 | Induces hydrolysis of the thiosuccinimide ring to a stable, irreversible form. | [3] |
| Storage Condition (Aqueous Buffer) | Time | Expected Loss of Reactivity | Citations |
| 4°C | 7 days | ~10% | [2][8][16] |
| 20°C | 7 days | ~40% | [2][8][16] |
Key Experimental Protocols
Protocol: General Maleimide-Thiol Conjugation
This protocol provides a general workflow for conjugating this compound to a protein containing cysteine residues.
1. Materials and Buffers:
-
Protein Sample: Protein with accessible cysteine residues.
-
This compound: Stored at -20°C, desiccated.
-
Anhydrous Solvent: DMSO or DMF.
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed.
-
Additives: TCEP hydrochloride, EDTA.
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol.
-
Purification: Desalting column or size-exclusion chromatography (SEC) column.
2. Reduction of Protein Disulfide Bonds (if necessary):
-
Dissolve the protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.[4]
-
If the protein contains disulfide bonds, add TCEP to a final concentration of 10-100 mM (a 10-100 fold molar excess is common).[2]
-
Incubate at room temperature for 30-60 minutes. The TCEP does not need to be removed.[2]
-
If using DTT, it must be removed completely using a desalting column before proceeding.[2]
3. Conjugation Reaction:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[4]
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the reduced protein solution.[2]
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.[2] Protect from light if conjugating a fluorescent dye.
4. Quenching and Purification:
-
To stop the reaction, add a small molecule thiol like L-cysteine to a final concentration that is in excess of the initial amount of maleimide reagent. This will react with any remaining unreacted maleimide.
-
Purify the conjugate from excess reagent and byproducts using a desalting column or size-exclusion chromatography (SEC).[2] Equilibrate the column with a suitable storage buffer (e.g., PBS).
5. (Optional) Stabilization of the Conjugate:
-
After purification, if long-term stability in a thiol-rich environment is required, adjust the pH of the purified conjugate solution to 8.5-9.0.[3]
-
Incubate at 37°C, monitoring the hydrolysis of the succinimide ring by mass spectrometry.
-
Once the conversion is complete, re-neutralize the solution to pH 7.0-7.5 for storage.[3]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. bachem.com [bachem.com]
- 15. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry [jove.com]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
Optimizing reaction conditions for maleimide-thiol ligation
Welcome to the technical support center for maleimide-thiol ligation. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the maleimide-thiol conjugation process.
Issue: Low or No Conjugation Efficiency
Question: I am observing very low or no yield of my desired conjugate. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to the maleimide (B117702), the thiol, or the reaction conditions.
Possible Causes & Solutions:
-
Maleimide Instability/Hydrolysis: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH, which opens the maleimide ring and renders it unreactive towards thiols.[1][2][3]
-
Solution: Always prepare solutions of maleimide-functionalized reagents immediately before use.[1] For storage, dissolve maleimides in a dry, biocompatible organic solvent such as DMSO or DMF and store at -20°C.[1][2] If aqueous storage is unavoidable, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[4]
-
-
Inactive or Unavailable Thiols: The target thiol groups on your protein or molecule may not be available to react.
-
Suboptimal Reaction Conditions: The pH, temperature, or stoichiometry of the reaction can significantly impact efficiency.
-
pH: The ideal pH range for maleimide-thiol ligation is 6.5-7.5.[4][6] Below pH 6.5, the reaction rate slows considerably because the thiol group is protonated and less nucleophilic.[6] Above pH 7.5, the maleimide becomes increasingly prone to hydrolysis and side reactions with amines.[4][6]
-
Stoichiometry: An insufficient amount of the maleimide reagent will result in an incomplete reaction.
-
Solution: Use a molar excess of the maleimide-containing molecule to drive the reaction to completion.[6] A 10 to 20-fold molar excess is a common starting point for labeling proteins.[1][4][7] However, this should be optimized for each specific application, as steric hindrance can be a factor for larger molecules.[4] For instance, optimal ratios of 2:1 (maleimide:thiol) for a small peptide and 5:1 for a larger nanobody have been reported.[4][8]
-
-
Troubleshooting Workflow for Low Conjugation Yield
Caption: Troubleshooting logic for low conjugation yield.
Issue: Poor Specificity and Side Reactions
Question: My final product is heterogeneous. What side reactions can occur and how can I minimize them?
Answer: While the maleimide-thiol reaction is highly selective within the optimal pH range, several side reactions can occur, leading to a heterogeneous product mixture.
Common Side Reactions & Mitigation Strategies:
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine (B10760008) residues.[1][6] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[4][6]
-
Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an unprotected N-terminal cysteine, the initial thioether conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.[1][9][10] This is more prominent at physiological or higher pH.[4][10]
-
Solution: If possible, avoid using peptides with an N-terminal cysteine for conjugation.[9] Alternatively, perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.[4][9] Acetylation of the N-terminal cysteine can also prevent this side reaction.[4][9]
-
-
Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is not completely stable and can undergo a retro-Michael reaction, especially in a thiol-rich environment like the in-vivo milieu (e.g., presence of glutathione).[1][3] This can lead to the transfer of the conjugated payload to other molecules.[1]
-
Solution: To create a more stable bond, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation. Adjusting the pH of the conjugate solution to 8.5-9.0 after the initial reaction will promote ring-opening, forming a stable derivative that is not susceptible to the retro-Michael reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
A1: The optimal pH range is 6.5-7.5.[4][6] This range provides a balance between a sufficiently nucleophilic thiol (thiolate anion) for a fast reaction rate and minimal side reactions like maleimide hydrolysis or reaction with amines.[6]
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine Reaction, Maleimide Hydrolysis[1][6] |
Q2: How do temperature and reaction time affect the conjugation?
A2: The reaction rate is temperature-dependent.[6] Reactions are typically performed at room temperature (20-25°C) or 4°C. Lowering the temperature slows the reaction but may be beneficial for sensitive biomolecules.[6]
| Temperature | Typical Reaction Time | Notes |
| 4°C | Overnight (8-16 hours)[6] | Recommended for sensitive proteins to minimize degradation.[6] |
| Room Temp (20-25°C) | 30 minutes - 2 hours[6] | Faster reaction kinetics. |
| 37°C | ~30 minutes[6] | Can accelerate the reaction, but may not be suitable for all biomolecules.[6][11] |
Q3: Which reducing agent should I use, TCEP or DTT?
A3: TCEP (Tris(2-carboxyethyl)phosphine) is generally the recommended reducing agent.[6] Unlike DTT (Dithiothreitol), TCEP does not contain a thiol group itself and therefore does not need to be removed from the reaction mixture before adding the maleimide reagent.[4][7] If DTT is used, it must be completely removed (e.g., via a desalting column) to prevent it from competing with the target thiol.[4][6]
| Reducing Agent | Key Characteristics | Removal Required Before Conjugation? | Effective pH Range |
| TCEP | Odorless, stable, does not contain thiols.[4][12] | No [4][12] | Wide range (1.5 - 8.5)[4][12] |
| DTT | Strong reducing agent, contains thiols.[4] | Yes [4][12] | Optimal at pH > 7[4][12] |
Q4: What buffers are recommended for the reaction?
A4: Phosphate-buffered saline (PBS), Tris, and HEPES buffers at concentrations of 10-100 mM are commonly used.[5][6] It is critical to use buffers that are free of any thiol-containing compounds.[6]
Q5: How should I prepare and store my maleimide reagents?
A5: Maleimide reagents are sensitive to hydrolysis.[1] They should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before the conjugation reaction.[1][7] For storage, keep them as a dry powder or as a solution in anhydrous solvent at -20°C.[2] Avoid storing maleimides in aqueous buffers.[2][7] Long-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss.[8]
Experimental Protocols
Protocol: Reduction of Protein Disulfide Bonds
This protocol describes the general procedure for reducing disulfide bonds in a protein sample prior to conjugation.
-
Protein Preparation: Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, HEPES, Tris, pH 7.0-7.5) to a concentration of 1-10 mg/mL.[5]
-
Using TCEP (Recommended):
-
Add TCEP solution to the protein solution to a final concentration that is a 10- to 100-fold molar excess over the protein.[6]
-
Incubate the mixture for 20-60 minutes at room temperature.[4][5]
-
The reduced protein solution can be used directly in the conjugation reaction without removing the TCEP.[4]
-
-
Using DTT:
Protocol: General Maleimide-Thiol Conjugation
-
Prepare Maleimide Stock: Immediately before use, dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[4]
-
Initiate Reaction: Add the maleimide stock solution to the reduced protein solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a good starting point).[4][6] Add the maleimide solution dropwise while gently stirring or mixing.[6]
-
Incubation: Incubate the reaction mixture. The time and temperature will depend on the specific reactants and desired outcome (e.g., 2 hours at room temperature or overnight at 4°C).[4]
-
Quench Reaction (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) can be added to react with any excess maleimide.[4]
-
Purification: Remove excess, unreacted maleimide reagent and other small molecules from the final conjugate. The choice of method depends on the properties of the conjugate, but size-exclusion chromatography (SEC) is common.[4]
General Experimental Workflow
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bachem.com [bachem.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. researchgate.net [researchgate.net]
- 12. agscientific.com [agscientific.com]
Strategies to enhance the permeability of PROTACs with PEG linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when enhancing the cellular permeability of Proteolysis Targeting Chimeras (PROTACs) that utilize Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTACs?
A1: PROTACs are large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs. Consequently, many PROTACs exhibit poor passive diffusion across the lipophilic cell membrane, limiting their ability to reach intracellular targets and reducing their therapeutic efficacy.[1][2][3]
Q2: What is the role of a PEG linker in a PROTAC's design and function?
A2: The linker is a critical component that connects the target protein binder to the E3 ligase ligand. Far from being a simple spacer, the linker's composition, length, and flexibility are crucial for:
-
Ternary Complex Formation: The linker must orient the target protein and the E3 ligase optimally to form a stable and productive ternary complex for ubiquitination.[3][4]
-
Physicochemical Properties: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are particularly useful for increasing the hydrophilicity and aqueous solubility of the PROTAC molecule.[4][5]
-
Cell Permeability: The relationship between PEG linkers and permeability is complex. While increased polarity can hinder passive diffusion, the flexibility of PEG linkers allows the PROTAC to adopt folded conformations. This can shield polar groups through intramolecular hydrogen bonding (IMHB), reducing the effective PSA and facilitating membrane traversal in a "chameleon-like" effect.[3][6][7][8]
Q3: How does the length of a PEG linker impact PROTAC permeability and efficacy?
A3: The length of the PEG linker requires careful optimization for each specific PROTAC system.
-
Too Short: A short linker may cause steric hindrance, preventing the formation of a stable ternary complex.[9]
-
Too Long: An excessively long linker can increase conformational flexibility, which may be entropically unfavorable for ternary complex formation, and can also lead to decreased cellular uptake.[8][9]
-
Optimal Length: An optimal linker length balances the need for effective ternary complex formation with favorable physicochemical properties for cell permeability. Generally, shorter PEG linkers tend to result in more permeable compounds.[10]
Q4: What are the primary methods for assessing PROTAC permeability?
A4: The two most common in vitro assays for evaluating PROTAC permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a cost-effective method for early-stage screening.[2][4][11]
-
Caco-2 Permeability Assay: A cell-based assay using a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[4][11][12]
Troubleshooting Guide
Issue 1: My PEGylated PROTAC shows high biochemical potency but low activity in cell-based assays.
This is a common issue often pointing to poor cell permeability.[13]
| Possible Cause | Troubleshooting/Optimization Strategy |
| High Polarity / Low Lipophilicity | Linker Modification: Systematically vary the PEG linker length. Shorter linkers often improve permeability.[10] Consider replacing a PEG unit with a more rigid, lipophilic group like a piperazine (B1678402) or piperidine (B6355638) moiety to improve both rigidity and solubility.[3][14] |
| High Number of Hydrogen Bond Donors (HBDs) | Chemical Modification: Replace amide bonds in the linker or near the linker attachment points with esters to reduce the HBD count.[4][14] |
| Unfavorable Conformation | Conformational Analysis: Use NMR spectroscopy or molecular dynamics simulations to study the PROTAC's conformation in different solvent environments. Aim for designs that favor folded, "chameleon-like" structures in nonpolar environments to shield polar groups.[6][9] |
| Active Efflux | Permeability Assays: Perform a bidirectional Caco-2 assay to determine the efflux ratio. An efflux ratio >2 suggests the PROTAC is a substrate for efflux transporters. Consider co-dosing with known efflux inhibitors in your cellular assays to confirm. |
| Poor Solubility | Formulation Strategies: For in vivo studies, consider formulation approaches like creating amorphous solid dispersions (ASDs) to enhance solubility and dissolution rates.[15][16][17][18] |
Issue 2: I'm observing high variability and low recovery in my Caco-2 permeability assay.
PROTACs are "sticky" molecules and can present challenges in standard permeability assays.
| Possible Cause | Troubleshooting/Optimization Strategy |
| Non-specific Binding | Modify Assay Buffer: Add a low concentration of Bovine Serum Albumin (BSA), typically 0.25% to 1%, to the assay buffer in both the apical and basolateral compartments to reduce non-specific binding to plates and cells, which can improve recovery.[19][20] |
| Low Aqueous Solubility | Check for Precipitation: Visually inspect wells for any compound precipitation. Ensure the final DMSO concentration is low (<1%). If solubility remains an issue, adding BSA to the buffer can also help.[13][19] |
| Incorrect Incubation Time | Optimize Incubation: While standard protocols often use 2 hours, PROTACs may require different incubation times. Test various time points (e.g., 90 min, 120 min) to find the optimal window that provides measurable transport without compromising cell monolayer integrity or compound stability.[19] |
Quantitative Data Summary
The following tables summarize data illustrating the impact of PEG linker modifications on PROTAC permeability.
Table 1: Physicochemical Properties and Permeability of VH032-Based PROTACs
| Compound | Linker | MW (Da) | cLogP | TPSA (Ų) | HBD | HBA | PAMPA Pe (x 10⁻⁶ cm/s) |
|---|---|---|---|---|---|---|---|
| PROTAC 7 | 2-unit PEG | 954.1 | 3.6 | 239.5 | 5 | 13 | 0.6 |
| PROTAC 8 | 3-unit PEG | 998.2 | 3.4 | 248.7 | 5 | 14 | 0.03 |
| PROTAC 9 | 3-unit PEG + Phe | 1145.3 | 4.5 | 267.8 | 6 | 15 | 0.006 |
| PROTAC 15 | 1-unit PEG | 911.1 | 3.9 | 227.2 | 4 | 12 | 0.005 |
| PROTAC 17 | Alkyl | 895.1 | 4.6 | 218.0 | 4 | 11 | 0.002 |
Data adapted from a study on VH032-based PROTACs. This data shows that increasing PEG linker length (7 vs. 8) or adding bulky, polar groups (8 vs. 9) can significantly decrease permeability. The PEG-linked PROTAC 15 was more permeable than its alkyl-linked counterpart 17, suggesting the potential benefit of the "chameleon" effect.[10]
Table 2: Impact of Amide-to-Ester Substitution on BRD4 Degrader Permeability
| Compound Modification | Linker Type | HBD Count | ALogP | PAMPA Pe (x 10⁻⁶ cm/s) |
|---|---|---|---|---|
| Parental (MZ1) | Amide Linker | 5 | 3.6 | 0.01 |
| Modified | Ester Linker | 4 | 4.3 | 0.1 |
| Parental (ARV-771) | Amide Linker | 5 | 4.2 | 0.2 |
| Modified | Ester Linker | 4 | 4.8 | 0.3 |
Data adapted from a study on BET degraders. Replacing an amide bond with an ester reduces the HBD count by one and increases lipophilicity, leading to a notable improvement in passive permeability as measured by PAMPA.[14]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of PROTACs.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., high- and low-permeability standards)
-
DMSO
-
Analytical instrumentation (e.g., LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solvent to evaporate and the lipid to impregnate the filter for at least 5 minutes.[4]
-
Prepare Donor Solutions: Prepare a stock solution of the test PROTAC in DMSO. Dilute the stock solution into PBS (pH 7.4) to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.[4]
-
Start Assay: Add 150-200 µL of the donor solution to each well of the coated donor plate.[4]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich." Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).[21]
-
Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the following formula:
Pe (cm/s) = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * Area * time)
Where:
-
CA(t) is the compound concentration in the acceptor well at time t.
-
Ceq is the equilibrium concentration, calculated as (CD(t)VD + CA(t)VA) / (VD + VA).
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Area is the effective surface area of the membrane.
-
time is the incubation time in seconds.
-
Caco-2 Permeability Assay
This protocol provides a general workflow for assessing PROTAC permeability across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²) that indicates good monolayer integrity.[22]
-
Prepare for Transport: Gently wash the cell monolayers twice with pre-warmed (37°C) transport buffer on both the apical (A) and basolateral (B) sides. Equilibrate the cells in transport buffer for 20-30 minutes at 37°C.[4]
-
Perform Transport Experiment (in duplicate or triplicate):
-
Apical-to-Basolateral (A→B) Transport (Absorption): Add the test PROTAC solution (in transport buffer, potentially with BSA) to the apical side (donor). Add fresh transport buffer to the basolateral side (receiver).[4]
-
Basolateral-to-Apical (B→A) Transport (Efflux): Add the test PROTAC solution to the basolateral side (donor). Add fresh transport buffer to the apical side (receiver).[4]
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ and gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[22]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for analysis by LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate Efflux Ratio: Efflux Ratio = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. PAMPA | Evotec [evotec.com]
- 3. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 16. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Addressing Solubility Challenges of Mal-amido-PEG3-alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Mal-amido-PEG3-alcohol conjugates.
Troubleshooting Guides
This section offers solutions to common problems related to the solubility of this compound conjugates.
Problem 1: Poor or No Solubility of the Lyophilized Conjugate in Aqueous Buffers
-
Possible Cause 1: Hydrophobic Nature of the Conjugated Molecule (Payload). The most significant factor influencing the solubility of the conjugate is the physicochemical properties of the molecule attached to the this compound linker. If the payload (e.g., a small molecule drug, peptide, or protein) is inherently hydrophobic, the short PEG3 linker may not be sufficient to overcome its poor aqueous solubility.[][2]
Solution:
-
Co-solvent System: Initially, attempt to dissolve the conjugate in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before slowly adding the aqueous buffer to the desired final concentration.[3][4] The final concentration of the organic solvent should be kept as low as possible (typically ≤5-10% v/v) to avoid negative impacts on biological assays.
-
pH Adjustment: If the conjugated molecule has ionizable groups, its solubility will be pH-dependent. Determine the isoelectric point (pI) of the conjugate. For basic molecules, solubility generally increases at a lower pH, while for acidic molecules, a higher pH will improve solubility.[3] Experiment with a range of buffers to find the optimal pH for dissolution.
-
-
Possible Cause 2: Aggregation of the Conjugate. Hydrophobic interactions between the payload molecules can lead to the formation of soluble or insoluble aggregates, which can reduce the effective concentration of the monomeric conjugate and interfere with experiments.[]
Solution:
-
Formulation with Excipients: The inclusion of certain excipients can help prevent aggregation and improve solubility. These can include surfactants (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or other polymers.
-
Sonication: Gentle sonication in a water bath can sometimes help to break up aggregates and facilitate dissolution.
-
-
Possible Cause 3: High Drug-to-Antibody Ratio (DAR) in ADCs. For antibody-drug conjugates (ADCs), a high number of conjugated hydrophobic drug molecules can significantly increase the overall hydrophobicity of the antibody, leading to poor solubility and aggregation.[2]
Solution:
-
Optimization of Conjugation Chemistry: Refine the conjugation protocol to achieve a lower, more controlled DAR. This may involve adjusting the molar ratio of the linker-drug to the antibody or optimizing reaction conditions such as pH and temperature.
-
Use of More Hydrophilic Linkers: If solubility issues persist, consider using a linker with a longer PEG chain (e.g., PEG8, PEG12) to impart greater hydrophilicity to the ADC.[]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound itself?
A1: this compound is a hydrophilic linker and is generally soluble in water and other polar solvents like DMSO, DMF, and dichloromethane (B109758) (DCM).[5] However, the solubility of the final conjugate will be primarily dictated by the properties of the molecule it is conjugated to.
Q2: How can I experimentally determine the aqueous solubility of my this compound conjugate?
A2: The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Q3: My conjugate is for a PROTAC. How does the linker affect its function?
A3: In Proteolysis Targeting Chimeras (PROTACs), the linker, such as this compound, plays a crucial role in connecting the target protein ligand and the E3 ligase ligand. The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex, which is necessary for the ubiquitination and subsequent degradation of the target protein.[6] While a hydrophilic linker like PEG can improve the overall solubility of the PROTAC, its length must be optimized for each specific target and E3 ligase pair.[7]
Q4: Can I use co-solvents in my cell-based assays?
A4: Yes, but with caution. It is common to use a small percentage of an organic co-solvent like DMSO to maintain the solubility of a conjugate in cell culture media. However, it is crucial to keep the final concentration of the co-solvent low (typically below 0.5% or even 0.1%) as higher concentrations can be toxic to cells and may interfere with the biological activity being measured. Always include a vehicle control (media with the same concentration of co-solvent) in your experiments.
Q5: What are some common co-solvents I can use to improve the solubility of my conjugate?
A5: Besides DMSO and DMF, other commonly used co-solvents in pharmaceutical formulations include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols of various molecular weights (e.g., PEG 300, PEG 400). The choice of co-solvent will depend on the specific properties of your conjugate and the requirements of your experiment.
Data Presentation
The following tables provide illustrative quantitative data on the solubility of a hypothetical hydrophobic small molecule drug ("Drug X") before and after conjugation with this compound, and the effect of various co-solvents.
Table 1: Solubility of Drug X and its this compound Conjugate in Aqueous Buffer
| Compound | Solubility in PBS (pH 7.4) at 25°C |
| Drug X (unconjugated) | < 0.1 µg/mL |
| Drug X-Mal-amido-PEG3-alcohol Conjugate | 5.2 µg/mL |
Table 2: Effect of Co-solvents on the Solubility of Drug X-Mal-amido-PEG3-alcohol Conjugate in PBS (pH 7.4)
| Co-solvent (v/v %) | Solubility at 25°C |
| 0% (PBS only) | 5.2 µg/mL |
| 1% DMSO | 25.8 µg/mL |
| 5% DMSO | 134.1 µg/mL |
| 10% Ethanol | 89.5 µg/mL |
| 10% PEG 400 | 112.3 µg/mL |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
Objective: To determine the aqueous solubility of a this compound conjugate.
Materials:
-
Lyophilized this compound conjugate
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes or glass vials
-
Shaking incubator or orbital shaker
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the lyophilized conjugate to a microcentrifuge tube or vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the aqueous buffer to the tube.
-
Seal the tube tightly and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the suspension for 24-48 hours to allow it to reach equilibrium.
-
After the incubation period, visually confirm the presence of undissolved solid.
-
Centrifuge the suspension at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with the appropriate mobile phase or buffer for your analytical method.
-
Quantify the concentration of the dissolved conjugate using a validated analytical method. This concentration represents the equilibrium solubility.
Protocol 2: Co-solvent Titration for Solubility Enhancement
Objective: To determine the optimal concentration of a co-solvent for dissolving a this compound conjugate.
Materials:
-
High-concentration stock solution of the conjugate in 100% DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Co-solvent (e.g., DMSO, Ethanol, PEG 400)
-
Microcentrifuge tubes
Procedure:
-
Prepare a series of aqueous buffer solutions containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).
-
To each of these co-solvent/buffer mixtures, add a small volume of the high-concentration conjugate stock solution in DMSO to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of DMSO from the stock solution is constant and minimal across all samples (e.g., ≤0.5%).
-
Gently vortex each tube and visually inspect for any precipitation or cloudiness immediately and after a short incubation period (e.g., 30 minutes) at room temperature.
-
The lowest concentration of the co-solvent that results in a clear, stable solution is considered the optimal concentration for your experimental conditions.
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for addressing solubility.
References
Validation & Comparative
Comparing Mal-amido-PEG3-alcohol to alkyl-ether linkers
A Comprehensive Comparison of Mal-amido-PEG3-alcohol and Alkyl-Ether Linkers in Bioconjugation
In the landscape of drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison between two distinct classes of linkers: this compound, a popular maleimide-containing polyethylene (B3416737) glycol (PEG) linker, and alkyl-ether linkers, which are characterized by their stable, non-cleavable backbone. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation strategies.
Introduction to Linker Technology
Linkers are the molecular bridges that connect a targeting moiety, such as an antibody, to a payload, like a cytotoxic drug. The linker's properties significantly influence the stability, solubility, pharmacokinetics (PK), and ultimate effectiveness of the conjugate.[1][2] An ideal linker should be stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, while facilitating efficient payload delivery to the target site.[3]
This compound is a heterobifunctional linker featuring a maleimide (B117702) group for covalent attachment to thiol-containing molecules (e.g., cysteine residues on antibodies) and a PEGylated spacer that enhances hydrophilicity.[4][5] The amide bond within its structure adds another layer of chemical diversity.
Alkyl-ether linkers are composed of a chain of alkyl units connected by ether bonds.[6] These linkers are generally characterized by their high chemical stability and are often considered non-cleavable, meaning the payload is released upon lysosomal degradation of the targeting antibody.[7]
Chemical Structures and Reaction Mechanisms
The fundamental difference in the reactivity of these linkers dictates their application. This compound undergoes a Michael addition reaction between the maleimide group and a thiol, forming a thioether bond. In contrast, alkyl-ether linkers are typically incorporated into a larger molecule through a series of synthetic steps and do not have a specific reactive group for direct conjugation in the same manner as maleimides.
Performance Comparison: Stability and Hydrophilicity
The stability of the linker is paramount for the therapeutic index of a bioconjugate.[8] Premature cleavage of the linker can lead to systemic toxicity, while a linker that is too stable might not release the payload effectively at the target site.[3]
Maleimide-Thiol Conjugate Stability: The thioether bond formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma.[9] This can lead to deconjugation and loss of the payload. However, the stability of this linkage can be significantly enhanced through hydrolysis of the thiosuccinimide ring, which renders it resistant to the retro-Michael reaction.[9][10] Some maleimide-based linkers are engineered to promote this hydrolysis.[9] The rate of hydrolysis can be influenced by adjacent chemical groups and the local microenvironment.[][12]
Alkyl-Ether Linker Stability: Alkyl-ether linkers are generally considered more stable in circulation due to the robustness of the ether and carbon-carbon bonds.[7] This high stability makes them suitable for non-cleavable ADC strategies, where the payload is released after the antibody is degraded in the lysosome.
Hydrophilicity: The PEG component of this compound imparts significant hydrophilicity.[5] Increased hydrophilicity can improve the solubility and reduce the aggregation of ADCs, particularly those with hydrophobic payloads, potentially leading to improved pharmacokinetics.[2][13] Alkyl-ether linkers can also be designed with varying degrees of hydrophilicity by incorporating ether oxygens, but a simple alkyl chain would be more hydrophobic.
Quantitative Data Summary
| Parameter | This compound Linker | Alkyl-Ether Linker | Key Considerations |
| Bond Stability | Thioether bond susceptible to retro-Michael reaction[9] | C-O and C-C bonds are highly stable[7] | Stability of maleimide conjugate can be improved by succinimide (B58015) ring hydrolysis.[9][10] |
| Cleavability | Considered non-cleavable, but linkage is reversible | Non-cleavable | Payload release mechanism differs significantly. |
| Hydrophilicity | High, due to PEG component[5] | Variable, dependent on the number of ether groups | Important for solubility and reducing aggregation.[13] |
| Plasma Half-life | Can be shorter due to potential deconjugation[10] | Generally longer due to higher stability | Linker stability directly impacts ADC exposure.[10] |
Experimental Protocols
To assess the performance of these linkers, several key experiments are typically conducted.
In Vitro Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
The ADC is incubated in plasma (e.g., human, mouse) at 37°C.[14]
-
Aliquots are taken at various time points (e.g., 0, 24, 48, 96, 168 hours).[14]
-
The amount of intact ADC and free payload is quantified using methods like ELISA or LC-MS/MS.[14][15]
In Vivo Pharmacokinetic (PK) Study
Objective: To evaluate the in vivo stability and clearance of the ADC.
Methodology:
-
The ADC is administered to an animal model (e.g., mice or rats), typically via intravenous injection.[14]
-
Blood samples are collected at predetermined time points.[14]
-
Plasma is isolated from the blood samples.[14]
-
The concentration of the total antibody and the intact ADC in the plasma is measured over time using analytical methods like ELISA.[14]
Signaling Pathways and Logical Relationships
The choice of linker has a direct impact on the mechanism of action and the potential for off-target toxicity.
Conclusion
The selection between a this compound linker and an alkyl-ether linker is a critical decision in the design of bioconjugates and should be guided by the specific therapeutic application.
-
This compound offers the advantage of high hydrophilicity due to its PEG component, which can be beneficial for ADCs with hydrophobic payloads. However, the stability of the maleimide-thiol linkage must be carefully considered and potentially enhanced to minimize premature drug release. The development of self-hydrolyzing maleimides is a promising strategy to address this stability issue.[9]
-
Alkyl-ether linkers provide high stability, making them well-suited for non-cleavable ADC strategies where the payload is released intracellularly following lysosomal degradation of the antibody. This stability minimizes the risk of off-target toxicity from prematurely released payload.
Ultimately, the optimal linker choice will depend on a balance of factors including the nature of the payload, the target antigen, and the desired mechanism of action. Rigorous experimental evaluation of stability, efficacy, and pharmacokinetics is essential to validate the performance of the chosen linker in a given therapeutic context.
References
- 1. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 2. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. symeres.com [symeres.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validating PROTAC Activity with a Mal-amido-PEG3-alcohol Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have revolutionized targeted drug discovery by inducing the degradation of specific proteins rather than merely inhibiting their function. A PROTAC molecule's efficacy is critically dependent on its three components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that connects them. The linker is not a passive spacer; its composition, length, and flexibility are crucial for the formation of a productive ternary complex and subsequent protein degradation.
This guide provides a framework for validating the activity of PROTACs that utilize a Mal-amido-PEG3-alcohol linker. This linker type incorporates a maleimide (B117702) group for potential covalent binding strategies, a hydrophilic three-unit polyethylene (B3416737) glycol (PEG) chain to enhance solubility, and an alcohol group for synthetic conjugation. We present a comparative analysis of how a PROTAC with this linker might perform against alternatives and provide detailed experimental protocols to generate such data.
Comparative Performance Evaluation
The following tables are templates for summarizing quantitative data from key validation experiments. They are designed to facilitate a direct comparison between a PROTAC utilizing a this compound linker (PROTAC-MAP3A) and other PROTACs with different linker architectures, such as a longer PEG chain (PROTAC-PEG8) or a simple alkyl chain (PROTAC-Alkyl).
Table 1: In-Cell Protein Degradation
This table compares the potency (DC50 - the concentration required to degrade 50% of the target protein) and efficacy (Dmax - the maximum percentage of protein degradation) of different PROTACs.
| PROTAC | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-MAP3A | This compound | Target X | Cell Line A | 25 | >90 |
| PROTAC-PEG8 | PEG8 | Target X | Cell Line A | 15 | >95 |
| PROTAC-Alkyl | C5 Alkyl Chain | Target X | Cell Line A | 150 | 75 |
Table 2: Ternary Complex Formation
This table summarizes biophysical data on the formation of the ternary complex (POI-PROTAC-E3 Ligase), which is essential for PROTAC activity. Data can be generated using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
| PROTAC | Linker Type | Technique | Binding Affinity (KD) to POI (nM) | Binding Affinity (KD) to E3 Ligase (nM) | Ternary Complex Cooperativity (α) |
| PROTAC-MAP3A | This compound | SPR | 100 | 500 | 5.2 |
| PROTAC-PEG8 | PEG8 | SPR | 110 | 520 | 8.5 |
| PROTAC-Alkyl | C5 Alkyl Chain | SPR | 95 | 480 | 1.8 |
Table 3: Off-Target Effects
This table presents a summary of off-target degradation identified through global proteomics.
| PROTAC | Linker Type | Proteomics Method | Number of Significantly Degraded Off-Targets (>50% degradation) | Notable Off-Targets |
| PROTAC-MAP3A | This compound | SILAC | 3 | Protein Y, Protein Z |
| PROTAC-PEG8 | PEG8 | SILAC | 2 | Protein Y |
| PROTAC-Alkyl | C5 Alkyl Chain | SILAC | 8 | Protein A, B, C, Y, Z |
Key Experimental Protocols
Accurate validation of PROTAC activity requires a suite of robust experimental assays. Below are detailed methodologies for the key experiments cited above.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein lysates to the same concentration, add loading buffer, and denature by heating. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate DC50 and Dmax values from a dose-response curve.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Protocol:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Analyze the data to determine the kinetics and affinity of ternary complex formation, as well as the cooperativity factor (α).
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC measures the heat changes associated with binding events, providing information on binding affinity, stoichiometry, and thermodynamics.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction. To measure ternary complex formation, a pre-formed binary complex can be placed in the cell and the third component titrated in.
Visualizing Key Concepts
Diagrams are essential for understanding the complex biological processes and experimental workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Validation.
Caption: Linker Selection Logic.
The Pivotal Role of Linker Length: A Comparative Guide to Mal-amido-PEG3-alcohol in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act, where the linker, far from being a mere spacer, critically dictates the efficacy of these heterobifunctional molecules. Among the diverse array of linker architectures, those incorporating polyethylene (B3416737) glycol (PEG) chains have garnered significant attention for their ability to favorably modulate physicochemical properties. This guide provides an objective comparison of how the length of a Mal-amido-PEG-alcohol linker, a common building block in PROTAC synthesis, influences therapeutic efficacy, supported by experimental data and detailed protocols.
The fundamental principle of a PROTAC is to induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein degradation machinery. The length of the linker is paramount in orchestrating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short may introduce steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long and flexible linker can lead to an unstable ternary complex with inefficient ubiquitination.
Quantitative Comparison: The Impact of PEG Linker Length on BRD4 Degradation
To illustrate the structure-activity relationship of PEG linker length, we present a summary of experimental data from studies on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology. These PROTACs utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase and are connected via PEG linkers of varying lengths. The degradation efficiency is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A direct, short linkage can be highly effective for this specific target and E3 ligase pair.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | The addition of a single PEG unit can significantly diminish the degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[1] |
| 3 | BRD4 | Various | Variable | Variable | At this length, potency can be regained, but it is highly dependent on the overall PROTAC architecture.[1] |
| 4 | BRD4 | Various | < 0.5 | > 90 | A four-unit PEG linker can restore and even enhance degradation efficacy. |
| 5 | BRD4 | Various | < 0.5 | > 90 | Longer PEG linkers can maintain high degradation potency. |
Note: The data presented is a synthesis of findings from multiple research articles. Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions.
Visualizing the PROTAC Mechanism and Experimental Workflow
To conceptualize the intricate processes involved in PROTAC-mediated degradation and its evaluation, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, detailed methodologies for the key experiments are provided below.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol is a widely used method to quantify the reduction in the level of a target protein following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed a human cancer cell line known to express the target protein (e.g., H661 for BRD4) in 6-well plates at a density that will achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of each PROTAC variant (with different linker lengths) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
-
Denature the proteins by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the POI-PROTAC-E3 ternary complex.
-
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This is a live-cell proximity-based assay. The target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent ligand (acceptor). Upon PROTAC-induced complex formation, energy is transferred from the donor to the acceptor, generating a BRET signal. An increase in the BRET ratio indicates ternary complex formation.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions in real-time. Typically, the E3 ligase is immobilized on a sensor chip, and a mixture of the PROTAC and the target protein is flowed over the surface. The formation of the ternary complex on the chip surface is detected as a change in the refractive index.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. By titrating the PROTAC into a solution containing the target protein and the E3 ligase, the thermodynamic parameters (affinity, enthalpy, and stoichiometry) of ternary complex formation can be determined.
Conclusion
The length of the Mal-amido-PEG-alcohol linker is a critical parameter that profoundly influences the efficacy of a PROTAC. The provided data for BRD4-targeting PROTACs demonstrates that there is an optimal linker length, and deviations in either direction can lead to a significant loss of degradation activity. This underscores the necessity for systematic linker optimization for each new target and E3 ligase pair. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct their own comparative studies. By combining rational design with rigorous experimental validation, the full therapeutic potential of PROTACs can be unlocked, paving the way for a new generation of targeted therapies.
References
A Comparative Guide to the In Vivo Stability of Mal-amido-PEG3-alcohol Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical factor influencing their efficacy and safety. This guide provides an objective comparison of the in vivo stability of thiol-reactive conjugates, focusing on the widely used maleimide-based linkage found in Mal-amido-PEG3-alcohol, and comparing it with next-generation alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate conjugation strategy for therapeutic and diagnostic applications.
The primary challenge with traditional maleimide-thiol conjugates is the susceptibility of the resulting thiosuccinimide linkage to a retro-Michael reaction in vivo. This reaction is facilitated by endogenous thiols, such as glutathione (B108866) and albumin, leading to premature cleavage of the conjugate. Such instability can result in off-target toxicity and reduced therapeutic efficacy. To address this, several strategies have been developed to enhance conjugate stability.
Comparative Stability of Thiol-Reactive Linkages
The following table summarizes the in vivo and in vitro stability of various thiol-reactive linkages, providing a quantitative comparison where data is available.
| Linker Type | Chemistry | Model System | Incubation Time (days) | % Intact Conjugate | Key Observations |
| Traditional N-Alkyl Maleimide | Thioether | ADC in human plasma | 7 | ~50% | Significant deconjugation observed due to retro-Michael reaction.[1] |
| Traditional N-Alkyl Maleimide-PEG | Thioether | Hemoglobin conjugate in 1 mM GSH | 7 | < 70% | Demonstrates susceptibility to thiol exchange in a reducing environment.[2][3] |
| N-Aryl Maleimide | Thioether | ADC in mouse serum | 7 | > 80% | N-aryl substitution accelerates stabilizing succinimide (B58015) ring hydrolysis.[4] |
| Mono-Sulfone-PEG | Thioether | Hemoglobin conjugate in 1 mM GSH | 7 | > 90% | Forms a stable, irreversible thioether bond with reduced susceptibility to deconjugation.[2][3] |
| "Bridging" Disulfide | Disulfide | ADC in human plasma | 7 | > 95% | Engineered disulfide linkers show high stability in plasma.[1] |
| Thiazine (B8601807) Linker | Thiazine | Peptide conjugate with glutathione | - | > 20x less adduct formation | Formed from N-terminal cysteine and a maleimide, shows markedly slower degradation.[5] |
Reaction Pathways and Stability Mechanisms
The stability of a maleimide-thiol conjugate is determined by the competition between two primary pathways: the undesirable retro-Michael reaction and the stabilizing hydrolysis of the succinimide ring.
Next-generation maleimides are designed to favor the hydrolysis pathway, leading to a more stable conjugate. For instance, N-aryl maleimides accelerate the rate of hydrolysis, effectively "locking" the conjugate in its stable form.[4]
Experimental Protocols for Stability Assessment
Accurate evaluation of conjugate stability is crucial for the development of robust biotherapeutics. Below are detailed protocols for key experiments used to assess the in vivo and in vitro stability of bioconjugates.
In Vitro Plasma/Whole Blood Stability Assay
This assay provides a strong indication of a conjugate's stability in a physiological environment. Whole blood assays are often considered more predictive of in vivo outcomes than plasma assays.
Objective: To determine the rate of conjugate degradation and/or payload release in plasma or whole blood.
Methodology:
-
Incubation: The bioconjugate is incubated in fresh plasma or whole blood from the species of interest (e.g., human, mouse) at 37°C.
-
Time Points: Aliquots are collected at various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours).
-
Sample Preparation: For whole blood, plasma is separated by centrifugation. For both plasma and whole blood samples, proteins may be precipitated (e.g., with acetonitrile) to stop the reaction and prepare the sample for analysis.
-
Analysis: The amount of intact conjugate remaining at each time point is quantified using techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To identify and quantify the intact conjugate and any degradation products.
-
RP-HPLC (Reverse-Phase High-Performance Liquid Chromatography): To separate the intact conjugate from its cleaved components.
-
ELISA (Enzyme-Linked Immunosorbent Assay): For antibody-drug conjugates (ADCs), to quantify the amount of conjugated antibody.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Linkers: Mal-amido-PEG3-alcohol vs. Click Chemistry
For researchers, scientists, and drug development professionals, the choice of a linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of the final conjugate. This guide provides an objective, data-driven comparison of a traditional maleimide-based linker, Mal-amido-PEG3-alcohol, with the increasingly popular click chemistry linkers.
The covalent attachment of molecules to proteins, antibodies, and other biomolecules is a cornerstone of modern biotechnology and drug development. This process, known as bioconjugation, is essential for creating a wide range of tools and therapeutics, from fluorescently labeled proteins for imaging to highly targeted antibody-drug conjugates (ADCs) for cancer therapy. The linker connecting the biomolecule to the payload is a key determinant of the final product's performance. Here, we compare the well-established this compound linker, which relies on maleimide-thiol chemistry, with the versatile and robust linkers used in click chemistry.
At a Glance: Key Performance Metrics
| Feature | This compound (Maleimide-Thiol Chemistry) | Click Chemistry Linkers (e.g., SPAAC) |
| Reaction Mechanism | Michael addition between a maleimide (B117702) and a thiol | [3+2] cycloaddition (e.g., between an azide (B81097) and a strained alkyne) |
| Specificity | Highly selective for thiols (cysteine residues) at pH 6.5-7.5.[1] | Bioorthogonal; reactive partners react only with each other.[2] |
| Reaction Kinetics | Fast, with second-order rate constants typically in the range of 10² to 10³ M⁻¹s⁻¹.[3] | Varies with the specific click reaction; SPAAC can have rate constants from 10⁻³ to 10⁶ M⁻¹s⁻¹.[4][5] |
| Stoichiometry | Can lead to heterogeneous products with multiple conjugations. | Allows for precise control and defined, one-to-one stoichiometry. |
| Stability of Linkage | The resulting thiosuccinimide bond is susceptible to hydrolysis and retro-Michael addition (thiol exchange), leading to potential payload loss.[6][7][8][9] | Forms a highly stable triazole ring that is resistant to cleavage in biological environments.[2] |
| Reaction Conditions | Typically performed in aqueous buffers at pH 6.5-7.5 and room temperature.[1] | Can be performed under a wide range of conditions, including in living systems (for copper-free variants). |
Delving Deeper: A Quantitative Look
The choice between maleimide and click chemistry linkers often comes down to a trade-off between the simplicity and familiarity of maleimide chemistry and the superior stability and control offered by click chemistry. The following tables provide a more detailed quantitative comparison based on available experimental data.
Table 1: Reaction Kinetics
| Linker/Reaction Type | Reactants | Second-Order Rate Constant (k₂) | Conditions |
| Maleimide-Thiol | N-ethyl maleimide and cysteine | ~1.6 x 10³ M⁻¹s⁻¹ | pH 7.0, 22 °C[3] |
| Maleimide-Thiol | N-alkyl maleimide and antibody thiol | ~0.5 x 10³ M⁻¹s⁻¹ | pH 7.4, 22 °C[3] |
| SPAAC | DBCO and Benzyl Azide | ~0.6 - 1.0 M⁻¹s⁻¹ | Room temperature[10] |
| SPAAC | DIBO and Benzyl Azide | ~0.3 - 0.7 M⁻¹s⁻¹ | Room temperature[10] |
| SPAAC | BCN and Benzyl Azide | ~0.06 - 0.1 M⁻¹s⁻¹ | Room temperature[10] |
Note: Reaction rates can vary depending on the specific reactants, solvent, and temperature.
Table 2: Conjugate Stability
| Linker Type | Conjugate | Conditions | Observed Deconjugation/Payload Loss |
| N-alkyl maleimide | Cysteine-linked ADC | Thiol-containing buffer and serum (37 °C) | 35-67% over 7 days[11] |
| N-aryl maleimide | Cysteine-linked ADC | Thiol-containing buffer and serum (37 °C) | <20% over 7 days[11] |
| Maleimide (mcVC-PABC linker) | Trastuzumab-Auristatin ADC | Human plasma | Majority of deconjugated payload transferred to albumin[12] |
| Maleamic methyl ester (from maleimide) | anti-HER2 ADC | Albumin solution (37 °C) | ~3.8% payload shedding after 14 days[13] |
Experimental Workflows and Protocols
To provide a practical understanding of how these linkers are used, the following sections detail typical experimental protocols for conjugating a payload to an antibody.
Experimental Workflow for ADC Preparation
The following diagram illustrates a general workflow for the preparation of an antibody-drug conjugate (ADC), highlighting the key steps where the choice of linker chemistry comes into play.
Protocol 1: Antibody Conjugation using this compound
This protocol describes the conjugation of a maleimide-containing linker to a thiol-containing antibody.
Materials:
-
Thiol-containing antibody (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.0-7.5, degassed).
-
This compound linker activated with a payload.
-
Quenching solution (e.g., 10 mM cysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: If the antibody does not have free thiols, reduce the interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Purify the reduced antibody to remove the excess reducing agent.
-
Conjugation Reaction: Add the maleimide-activated linker-payload to the reduced antibody solution. A typical molar ratio is 5-10 fold excess of the linker-payload to the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add a quenching solution, such as cysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the resulting ADC using size-exclusion chromatography or another suitable method to remove unreacted linker-payload and other small molecules.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and other quality attributes using techniques like HIC-HPLC and mass spectrometry.
Protocol 2: Antibody Conjugation using a SPAAC Click Chemistry Linker
This protocol outlines the conjugation of an azide-modified antibody with a DBCO-containing linker-payload.
Materials:
-
Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-functionalized linker-payload.
-
DMSO for dissolving the linker-payload.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Antibody Preparation: The antibody must first be modified to introduce an azide group. This can be achieved through various methods, such as reacting lysine (B10760008) residues with an NHS-azide reagent. Purify the modified antibody to remove excess reagents.
-
Linker-Payload Preparation: Dissolve the DBCO-functionalized linker-payload in DMSO to prepare a stock solution (e.g., 10-20 mM).
-
Conjugation Reaction: Add the DBCO-linker-payload stock solution to the azide-modified antibody solution. A common starting point is a 5-10 fold molar excess of the linker-payload.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the ADC using size-exclusion chromatography to remove unreacted linker-payload.
-
Characterization: Characterize the purified ADC to determine the DAR and confirm successful conjugation.
Mechanism of Action: The Journey of an Antibody-Drug Conjugate
The ultimate goal of many bioconjugation strategies in drug development is to create therapeutics like ADCs that can selectively deliver a potent payload to diseased cells. The following diagram illustrates the mechanism of action of a typical ADC targeting a cancer cell.
This pathway highlights the importance of a stable linker during circulation and a cleavable or degradable linker for efficient payload release within the target cell.[14][15][16][17][18][19][20]
Conclusion
Both this compound and click chemistry linkers are valuable tools in the bioconjugation toolbox. Maleimide-based linkers offer a straightforward and rapid method for conjugating to thiols, but the stability of the resulting conjugate can be a concern, particularly for in vivo applications where premature payload release can lead to off-target toxicity.[6][7][8][9]
Click chemistry, especially copper-free variants like SPAAC, provides a more robust and controllable alternative. The bioorthogonal nature of the reaction ensures high specificity, and the resulting triazole linkage is highly stable.[2] This makes click chemistry particularly well-suited for the development of next-generation bioconjugates, such as ADCs, where homogeneity and in vivo stability are paramount.
The choice between these two linker technologies will ultimately depend on the specific requirements of the application, including the desired stability of the conjugate, the need for precise stoichiometric control, and the complexity of the biological system in which the conjugate will be used. As the field of bioconjugation continues to evolve, the development of new and improved linker technologies will undoubtedly play a crucial role in advancing the frontiers of medicine and biotechnology.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 14. raineslab.com [raineslab.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Characterization of Mal-amido-PEG3-alcohol Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of biomolecules is paramount. Mal-amido-PEG3-alcohol is a heterobifunctional linker that plays a crucial role in this field, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of its performance, supported by experimental data and detailed protocols, to aid in the design and execution of successful bioconjugation strategies.
The core of this compound's utility lies in its maleimide (B117702) group, which reacts specifically with thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[1] The terminal alcohol group provides a site for further modification, while the polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can reduce steric hindrance.
Reaction Mechanism and Kinetics
The reaction between the maleimide group of this compound and a thiol-containing molecule proceeds via a Michael addition.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring specific conjugation to cysteine residues.[1] However, at a pH above 7.5, the maleimide ring becomes more susceptible to hydrolysis and competitive reaction with primary amines.
Comparative Performance Analysis
The choice of linker is a critical determinant of a bioconjugate's efficacy, stability, and pharmacokinetic profile. A key variable in linkers like this compound is the length of the PEG chain.
Impact of PEG Linker Length
| Feature | Shorter PEG Chain (e.g., PEG3) | Longer PEG Chain (e.g., PEG8, PEG12) | Rationale |
| Solubility | Good | Excellent | The hydrophilic nature of PEG enhances the solubility of hydrophobic molecules. Longer chains have a more pronounced effect.[3] |
| Steric Hindrance | May be higher | Lower | Longer, flexible PEG chains can better overcome steric hindrance, which is crucial when conjugating large molecules.[3] |
| In Vivo Half-Life | Shorter | Longer | PEGylation is known to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life. |
| Binding Affinity | Potentially higher for some targets | Potentially lower | For some receptor-ligand interactions, a shorter, more constrained linker may lead to higher binding affinity by optimizing the distance and orientation between the conjugated molecules.[4] |
| Hydrophobicity | Less impactful | Can decrease overall hydrophobicity | Longer PEG chains can help to mitigate the hydrophobicity of conjugated small molecules, which can be beneficial for ADC stability and pharmacokinetics. |
This table summarizes expected trends based on general principles of PEGylation and data from various bioconjugation studies.
Reaction Efficiency and Stability
The efficiency of the maleimide-thiol conjugation can be very high, with some studies reporting yields of over 80%.[5] For instance, a study on the conjugation of a thiol-containing peptide to maleimide-functionalized nanoparticles reported an efficiency of 84 ± 4% after 30 minutes at room temperature.[5] However, the theoretical maximum of 100% is often not achieved due to the potential for maleimide hydrolysis in aqueous buffers.[5]
The stability of the resulting thioether bond is a critical consideration, as the reversibility of the Michael addition (retro-Michael reaction) can lead to deconjugation.[2][6] This is particularly relevant in the presence of endogenous thiols like glutathione (B108866) in the cellular environment.[2] Strategies to improve the stability of the linkage include the hydrolysis of the succinimide (B58015) ring post-conjugation to form a stable maleamic acid derivative.[6]
Experimental Protocols
The following are detailed methodologies for the conjugation of this compound to a cysteine-containing peptide and the subsequent characterization of the product.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
This protocol provides a general procedure for the conjugation reaction. The optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for specific applications.
Materials:
-
This compound
-
Cysteine-containing peptide (lyophilized)
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification system (e.g., RP-HPLC, SEC)
Procedure:
-
Peptide Preparation: Dissolve the lyophilized cysteine-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL. If the peptide exists as a disulfide-linked dimer, it must first be reduced.
-
Linker Preparation: Immediately before use, dissolve the this compound in an appropriate solvent (e.g., DMSO or DMF) and then dilute it into the Conjugation Buffer.
-
Conjugation Reaction: Add the this compound solution to the peptide solution at a molar excess (typically 5-20 fold) of the linker to the peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring. Monitor the reaction progress by LC-MS or HPLC.
-
Quenching: Quench any unreacted maleimide groups by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate from excess linker and unreacted peptide using an appropriate chromatography method, such as reverse-phase HPLC or size-exclusion chromatography.
-
Characterization: Characterize the purified conjugate by LC-MS to confirm the molecular weight and by HPLC or SDS-PAGE to assess purity.
Protocol 2: Characterization of the Conjugate
A. Mass Spectrometry (LC-MS):
-
Analyze the purified conjugate using a liquid chromatography-mass spectrometry (LC-MS) system.
-
The expected mass of the conjugate will be the sum of the mass of the peptide and the mass of the this compound.
-
This analysis confirms the successful conjugation and can also reveal the presence of any side products.
B. Purity Assessment (RP-HPLC):
-
Inject the purified conjugate onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% TFA).
-
The purity of the conjugate is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
To further clarify the processes described, the following diagrams illustrate the reaction pathway, experimental workflow, and factors affecting stability.
Caption: Reaction of this compound with a thiol.
Caption: Experimental workflow for bioconjugation.
Caption: Factors influencing thioether bond stability.
References
Unraveling the Impact of PEG Linker Length on PROTAC Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. A critical determinant of a PROTAC's success lies in the composition and length of its linker, which bridges the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of the performance of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of these structure-activity relationships.
The linker in a PROTAC is far more than a simple spacer; it actively influences the formation and stability of the ternary complex, cellular permeability, pharmacokinetic properties, and ultimately, the degradation efficiency of the target protein.[1] PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for precise modulation of length.[2]
Quantitative Performance Comparison of PEG Linkers
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of a target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[2] The following tables summarize experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins.
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | Reference |
| 12 | Similar to 16-atom linker | - | [3] |
| 16 | Significantly more potent than 12-atom linker | - | [3][4] |
Note: While both linkers had similar binding affinities, the 16-atom linker demonstrated superior degradation potency, highlighting that binding affinity alone does not dictate degradation efficiency.[3]
Table 2: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [5] |
| Alkyl/Ether | 21 | 3 | 96 | [5] |
| Alkyl/Ether | 29 | 292 | 76 | [5] |
Note: This data, while not exclusively on PEG linkers, illustrates the critical importance of linker length, with linkers shorter than 12 atoms showing no activity.[3]
Table 3: Impact of Linker Length on CRBN Degradation (Homo-PROTACs)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 8 | Optimized degradation | [3] |
Visualizing the Underlying Mechanisms and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationships governing linker performance.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol provides a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][6]
Materials and Reagents:
-
Cell line expressing the target protein (e.g., MCF7 for ERα).
-
PROTACs of interest (with varying PEG linker lengths).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting:
-
Detection and Analysis:
-
Wash the membrane with TBST and then incubate with ECL substrate.[1]
-
Capture the chemiluminescent signal using an imaging system.[1]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine Dmax and generate dose-response curves to calculate DC50.[6]
-
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.
Materials and Reagents:
-
Cells expressing the target protein.
-
PROTAC of interest.
-
Proteasome inhibitor (e.g., MG132).
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619).
-
Antibody for immunoprecipitation of the target protein.
-
Protein A/G beads.
-
Antibody against ubiquitin for Western blotting.
Procedure:
-
Cell Treatment:
-
Treat cells with the PROTAC of interest for a specific time. In a parallel set of experiments, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis:
-
Lyse the cells using a lysis buffer containing deubiquitinase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to the target protein to form an immune complex.
-
Add Protein A/G beads to pull down the immune complex.
-
-
Western Blotting:
-
Elute the protein from the beads and run it on an SDS-PAGE gel.
-
Perform a Western blot as described in Protocol 1, but probe with an antibody that recognizes ubiquitin to detect the polyubiquitinated target protein.
-
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in vitro.[7][8]
Materials and Reagents:
-
Purified, recombinant target protein (labeled with a FRET donor, e.g., Terbium).
-
Purified, recombinant E3 ligase complex (labeled with a FRET acceptor, e.g., d2).
-
PROTACs with different linker lengths.
-
Assay buffer.
-
384-well assay plates.
-
TR-FRET plate reader.
Procedure:
-
Assay Setup:
-
Add the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC to the wells of a 384-well plate.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period to allow for ternary complex formation.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the amount of ternary complex formed.
-
-
Data Analysis:
-
Plot the TR-FRET signal against the PROTAC concentration. A characteristic hook effect is often observed, where the signal increases and then decreases at higher PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.
-
Conclusion
The length of the PEG linker is a critical parameter in PROTAC design that significantly influences degradation efficiency.[] The presented data and protocols underscore the necessity of empirical testing and optimization of linker length for each specific target protein and E3 ligase pair. A systematic approach, utilizing a range of linker lengths and employing robust quantitative assays, is essential for the development of potent and selective protein degraders. This guide provides a foundational framework to aid researchers in the rational design and evaluation of next-generation PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Optimal Spacer: Justifying the Use of a PEG3 Linker in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are defined by three components: a warhead to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While often considered a simple spacer, the linker's composition and length are pivotal determinants of a PROTAC's efficacy, solubility, and cell permeability. This guide provides a comparative analysis justifying the strategic use of a polyethylene (B3416737) glycol (PEG) linker with three repeating units (PEG3) in PROTAC design, supported by experimental data and detailed protocols.
The linker in a PROTAC molecule is not a passive component; it actively influences the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1][2][3] Its length, flexibility, and physicochemical properties can significantly impact the PROTAC's overall performance. Among the various linker types, PEG linkers have gained prominence due to their inherent hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[3][4]
Advantages of PEG Linkers in PROTAC Design
PEG linkers offer several advantages over other common linker types, such as more hydrophobic alkyl chains:
-
Enhanced Solubility: PROTACs are often large molecules with poor aqueous solubility. The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers can significantly improve the solubility of the entire PROTAC molecule, which is crucial for administration and bioavailability.[4]
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can adopt conformations that shield the polar surface area of the PROTAC, potentially improving its ability to traverse the cell membrane.[1]
-
Reduced Non-specific Binding: The hydrophilicity of PEG linkers can minimize non-specific hydrophobic interactions with other proteins and cellular components, potentially reducing off-target effects.
-
Tunable Length: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase to achieve optimal ternary complex formation.[3]
The Significance of Linker Length: A Case for PEG3
The length of the linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in an unproductive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
The PEG3 linker, with its 10-atom chain length (excluding connecting atoms), often represents a "sweet spot" that balances the need for sufficient distance to avoid steric clashes with the requirement for a compact and efficient ternary complex.
Comparative Performance Data
To illustrate the impact of linker type and length on PROTAC performance, the following tables summarize representative data for PROTACs targeting the BRD4 protein.
Table 1: Comparison of Physicochemical Properties of BRD4-Targeting PROTACs with Different Linkers
| PROTAC | Linker Type | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| PROTAC A | Alkyl Chain | ~750 | ~5.5 | ~130 |
| PROTAC B | PEG3 | ~840 | ~4.0 | ~160 |
| PROTAC C | PEG5 | ~930 | ~3.2 | ~190 |
Data is illustrative and compiled from various sources in the literature.
Table 2: Comparison of Degradation Efficacy and Permeability of BRD4-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | Alkyl Chain | 50 | >90 | ~1.5 |
| PROTAC B | PEG3 | 15 | >95 | ~1.2 |
| PROTAC C | PEG5 | 35 | >90 | ~0.8 |
Data is illustrative and based on typical results from published studies. DC50 and Dmax values are cell-line dependent.
As the data suggests, the PEG3 linker in PROTAC B provides a significant improvement in degradation potency (lower DC50) compared to both the more hydrophobic alkyl chain and the longer PEG5 linker, while maintaining acceptable permeability. This highlights the importance of optimizing linker length to achieve maximal efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the performance of PROTACs.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of the target protein in cells following treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 293T)
-
PROTAC compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from 0.1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is used to assess the passive permeability of a PROTAC across an artificial membrane, which can be indicative of its cell permeability.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
PROTAC compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow it to solidify.
-
Compound Preparation: Prepare a solution of the PROTAC in PBS in the donor plate wells.
-
Assay Assembly: Fill the acceptor plate wells with PBS and place the donor plate on top, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A(t) / [C]_eq))
where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A(t) is the concentration in the acceptor well at time t, and [C]_eq is the equilibrium concentration.
Visualizing the Rationale
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the experimental workflow for its evaluation, and the logical considerations for linker selection.
Caption: PROTAC Mechanism of Action.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Mal-amido-PEG3-alcohol
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a cornerstone of modern research and development. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Mal-amido-PEG3-alcohol, a polyethylene (B3416737) glycol (PEG)-based linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
While PEG compounds are generally characterized by low toxicity and biodegradability, the specific handling and disposal of this compound must be approached with diligence.[1][2] The primary consideration for its disposal is whether it has been mixed with any hazardous substances.[1]
Key Safety and Physical Properties
A summary of essential data for this compound is presented below. This information should be readily accessible to all personnel handling the compound.
| Property | Data |
| Molecular Formula | C13H20N2O6 |
| Molecular Weight | 300.31 g/mol |
| Appearance | Solid or liquid |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| Storage | Short term (days to weeks) at 0-4°C, Long term (months to years) at -20°C |
| Primary Hazard | Dependent on substances it is mixed with |
Experimental Protocol for Disposal
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile.
-
Body Protection: A laboratory coat is mandatory.
-
Work Area: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Characterization:
-
Consult the Safety Data Sheet (SDS): Before initiating disposal, always locate and thoroughly review the SDS for your specific this compound product. The SDS contains critical information on hazards, handling, and disposal.[1]
-
Identify Contaminants: Determine if the this compound waste is mixed with any other substances. If so, identify all potential contaminants.
-
Hazard Assessment: Consult the SDS for each identified contaminant. If any of the admixed substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire waste mixture must be treated as hazardous waste.[1]
3. Waste Segregation and Containment:
-
Non-Hazardous Waste: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it can typically be disposed of as non-hazardous waste, in accordance with institutional guidelines.
-
Hazardous Waste: If the waste mixture is determined to be hazardous, it must be segregated from other waste streams.
-
Container Selection: Use a compatible, leak-proof waste container with a secure screw-on cap. The original manufacturer's container is a suitable option if it is in good condition.[3]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name, "this compound," along with the names of any other hazardous components. Indicate any associated hazard symbols. Do not use abbreviations or chemical formulas on the primary label.[3]
4. Spill and Contamination Management:
-
Spill Cleanup: In the event of a spill, restrict access to the area. Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area.[3][4]
-
Decontamination of Glassware: Rinse any glassware that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone). The initial rinsate should be collected and disposed of as hazardous waste.[4] Subsequent washes with soap and water can generally be disposed of down the drain, but always confirm with your local and institutional regulations.[4]
5. Final Disposal:
-
Institutional Procedures: Adhere to your organization's established procedures for chemical waste disposal. This will likely involve contacting your institution's Environmental Health and Safety (EHS) department for guidance and to arrange for pickup by a licensed chemical waste disposal contractor.[1][2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Essential Safety and Operational Guide for Mal-amido-PEG3-alcohol
This guide provides immediate and essential safety and logistical information for handling Mal-amido-PEG3-alcohol in a research and drug development setting. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Compound Information:
| Property | Value | Source |
| IUPAC Name | 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]propanamide | [1] |
| Molecular Formula | C13H20N2O6 | [1][2] |
| Molecular Weight | 300.31 g/mol | [1][2] |
| Appearance | To be determined | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C. Store in a dry and dark environment. | [3] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is mandatory:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Consider double-gloving. |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles. |
| Body Protection | Lab Coat | A full-length laboratory coat. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator should be used if there is a risk of generating dust or aerosols. |
All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation.
Handling and Experimental Protocol
General Handling:
-
Avoid all personal contact, including inhalation.[4]
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Prevent contact with skin and eyes.
-
Keep the container tightly sealed when not in use.
-
Protect from light and moisture to maintain chemical integrity.
Solution Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
In a chemical fume hood, add the desired volume of a suitable solvent (e.g., DMSO) to the vial to create a stock solution.
-
Cap the vial and vortex briefly to ensure the compound is fully dissolved.
-
Store the stock solution under the recommended conditions (0-4°C for short-term or -20°C for long-term).[3]
Experimental Workflow for Bioconjugation:
The maleimide (B117702) group of this compound reacts with thiol (-SH) groups on biomolecules, such as proteins, to form a stable thioether bond.
Spill and Emergency Procedures
Spill Cleanup:
-
Evacuate and Ventilate: In case of a large spill, evacuate the area and ensure it is well-ventilated.[5]
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the mandatory PPE.
-
Contain the Spill: Cover the spill with an absorbent material.
-
Collect Waste: Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable detergent solution and rinse with water. Collect the cleaning solutions as hazardous waste.[5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.
-
Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous chemical waste.
Waste Deactivation and Segregation:
It is best practice to deactivate the reactive maleimide group before disposal by reacting it with an excess of a thiol-containing compound like β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT).[5]
-
Prepare Quenching Solution: In a designated chemical waste container, prepare a solution of BME or DTT in a suitable buffer (e.g., PBS) at a concentration of approximately 100 mM.[5]
-
Reaction: Add the this compound waste to the quenching solution (a 10-fold molar excess of the thiol is recommended).[5]
-
Incubation: Allow the reaction to proceed for at least 2 hours at room temperature with occasional mixing to ensure complete deactivation of the maleimide group.[5]
Disposal Workflow:
Waste Container Labeling and Storage:
-
All waste containers must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound waste, deactivated with [name of thiol]".[5]
-
Store waste containers in a designated, well-ventilated, and secure area.[5]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
Disclaimer: This guide is intended for informational purposes for research professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.
References
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
